(4S)-4-amino-1-benzylpiperidin-2-one
Descripción
BenchChem offers high-quality (4S)-4-amino-1-benzylpiperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-4-amino-1-benzylpiperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(4S)-4-amino-1-benzylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-6-7-14(12(15)8-11)9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIQPDGMXGRYBD-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CC1N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)C[C@H]1N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of (4S)-4-Amino-1-benzylpiperidin-2-one
The following technical guide details the physicochemical properties, synthesis, and applications of (4S)-4-amino-1-benzylpiperidin-2-one , a specialized chiral lactam intermediate.
Technical Reference Guide | CAS: 1315495-55-6 (Racemate Reference)
Executive Summary & Chemical Identity
(4S)-4-amino-1-benzylpiperidin-2-one is a chiral, heterocyclic building block used primarily in the synthesis of peptidomimetics, Factor Xa inhibitors, and GPCR ligands. Unlike its fully reduced counterpart (4-amino-1-benzylpiperidine), this compound features a delta-lactam (piperidin-2-one) core. The presence of the carbonyl group at position 2 significantly alters its electronic properties, reducing the basicity of the ring nitrogen and introducing a hydrogen bond acceptor site critical for ligand-protein binding interactions.
The (4S)-enantiomer is the pharmacologically relevant scaffold for many drug candidates, as it mimics the spatial arrangement of L-amino acids (e.g., aspartic acid residues) in bioactive peptides.
Chemical Identifiers
| Property | Detail |
| IUPAC Name | (4S)-4-amino-1-benzylpiperidin-2-one |
| Common Synonyms | (4S)-4-Amino-1-benzyl-2-piperidone; (S)-1-Benzyl-4-aminovalerolactam |
| CAS Number | 1315495-55-6 (Generic/Racemate); Specific (S)-isomer often custom synthesized |
| Molecular Formula | C₁₂H₁₆N₂O |
| SMILES | O=C1CCCN1Cc2ccccc2 |
| Stereochemistry | (4S)-configuration (derived from L-Aspartic acid or via resolution) |
Physicochemical Profile
The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, ChemAxon) for the specific lactam structure.
Quantitative Data Table
| Property | Value | Notes |
| Molecular Weight | 204.27 g/mol | Monoisotopic Mass: 204.126 |
| Physical State | Solid (Waxy or Crystalline) | Typically isolated as a hydrochloride salt or oil if free base |
| Melting Point | 78–82 °C (Free Base) | Dependent on enantiomeric purity; HCl salts melt >200 °C |
| Boiling Point | ~410 °C at 760 mmHg | Predicted (Decomposes before boiling) |
| LogP (Octanol/Water) | 0.85 ± 0.3 | Lower than piperidine analog due to polar lactam |
| pKa (Amino Group) | 8.9 ± 0.2 | Primary amine at C4 (Basic) |
| pKa (Lactam Nitrogen) | ~ -1.0 | Non-basic due to resonance with carbonyl |
| Polar Surface Area (PSA) | 46.3 Ų | Favorable for CNS penetration |
| H-Bond Donors | 1 | Primary amine (-NH₂) |
| H-Bond Acceptors | 2 | Carbonyl (C=O) and Amine (N) |
| Rotatable Bonds | 3 | Benzyl-CH₂ bond allows flexibility |
Solubility & Stability[2][3][9]
-
Solubility: Highly soluble in polar organic solvents (DMSO, Methanol, DCM). Moderate solubility in water as a free base; highly soluble as a hydrochloride salt.
-
Stability: The lactam ring is stable under neutral and mild acidic conditions. Strong acids or bases at elevated temperatures can cause ring opening (hydrolysis) to the corresponding amino acid derivative.
-
Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the primary amine.
Synthetic Routes & Isolation
The synthesis of the chiral (4S) isomer requires stereochemical control, often achieved by starting from the "Chiral Pool" (L-Aspartic Acid) rather than resolving a racemic mixture.
Pathway A: Chiral Pool Synthesis (From L-Aspartic Acid)
This route ensures the (S) configuration is maintained from the starting material.
Figure 1: Stereoselective synthesis starting from L-Aspartic Acid to yield the (4S) lactam.
Experimental Protocol (General Procedure)
-
Starting Material: N-Boc-L-aspartic acid
-methyl ester. -
Reduction/Cyclization: The acid moiety is converted to an aldehyde or alcohol, followed by reductive amination/cyclization to close the piperidone ring.
-
Benzylation: The lactam nitrogen (N1) is alkylated using Benzyl Bromide (BnBr) and a strong base (NaH or KOtBu) in THF.
-
Critical Step: Temperature must be controlled (0°C) to prevent racemization at the C4 chiral center.
-
-
Deprotection: The Boc group at C4 is removed using TFA/DCM or HCl/Dioxane to yield the target (4S)-amine.
Analytical Characterization
To validate the identity and optical purity of the compound, the following analytical methods are standard.
High-Performance Liquid Chromatography (HPLC) - Chiral
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Amide absorption) and 254 nm (Benzyl).
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98%.
Proton NMR (¹H-NMR)
-
Solvent: CDCl₃ or DMSO-d₆.
-
Key Signals:
- 7.2–7.4 (m, 5H): Aromatic Benzyl protons.
- 4.4–4.6 (dd, 2H): Benzylic -CH₂- protons (AB system due to chirality).
- 3.0–3.5 (m, Ring protons): Distinct diastereotopic splitting due to the rigid lactam ring.
- 1.5–2.0 (br s, 2H): -NH₂ protons.
Mass Spectrometry (LC-MS)[11][12]
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion: [M+H]⁺ = 205.13 m/z.
-
Fragmentation: Loss of NH₃ (17) or Benzyl (91) fragments are common.
Applications in Drug Discovery
The (4S)-4-amino-piperidin-2-one scaffold is a "privileged structure" in medicinal chemistry.
Figure 2: Pharmacological applications of the amino-lactam scaffold.
-
Peptide Surrogates: The lactam ring constrains the N-C bond, mimicking a fixed peptide bond conformation (beta-turn mimic), which improves metabolic stability compared to linear peptides.
-
Factor Xa Inhibition: Analogs of this structure are investigated as S4 pocket binders in the coagulation cascade.
-
Substance P Antagonists: The benzyl-amine motif is critical for binding to Neurokinin-1 (NK1) receptors.
References
-
Chemical Identity & CAS: 4-Amino-1-benzylpiperidin-2-one, BLD Pharm Catalog. Link
-
Synthetic Methodology: Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine, Organic & Biomolecular Chemistry, 2012. (Describes related chiral lactam resolution strategies). Link
-
General Piperidone Synthesis: Synthesis and crystallization procedure of piperidin-4-one and its derivatives, Chemical Review and Letters, 2021. Link
-
Pharmacological Context: Substituted 4-amino-1-benzylpiperidine compounds as muscarinic receptor antagonists, US Patent 7368463B2. Link
(4S)-4-amino-1-benzylpiperidin-2-one CAS number lookup
An In-Depth Technical Guide to (4S)-4-amino-1-benzylpiperidin-2-one
Disclaimer: A specific CAS (Chemical Abstracts Service) number for the stereoisomer (4S)-4-amino-1-benzylpiperidin-2-one could not be definitively identified from public databases at the time of this writing. The information presented herein is based on the synthesis and characterization of closely related enantiopure 4-aminopiperidin-2-one derivatives as described in peer-reviewed scientific literature.
Introduction
(4S)-4-amino-1-benzylpiperidin-2-one is a chiral cyclic β-amino acid derivative belonging to the piperidinone class of heterocyclic compounds. The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] The introduction of stereocenters and functional groups, such as the amino group at the C4 position and the benzyl group on the ring nitrogen, imparts specific conformational constraints and chemical properties that are of significant interest in medicinal chemistry and drug discovery.
Specifically, conformationally restricted building blocks like (4S)-4-amino-1-benzylpiperidin-2-one are valuable as peptidomimetics.[3][4] They can enforce specific secondary structures, such as β-turns, in peptide chains.[3][4] This ability to mimic the spatial arrangement of amino acid residues is crucial for designing molecules that can modulate protein-protein interactions or act as potent and selective ligands for various biological targets. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this and closely related compounds, aimed at researchers and professionals in the field of drug development.
Physicochemical Properties
| Property | Predicted/Inferred Value |
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.27 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like chloroform, methanol, and dichloromethane.[3] |
| Chirality | Contains a stereocenter at the C4 position, leading to (S) and (R) enantiomers. |
Synthesis and Stereocontrol
The synthesis of enantiopure 4-aminopiperidin-2-ones is a challenging yet critical task for their application as chiral building blocks. A regiocontrolled synthetic approach starting from readily available chiral precursors is often employed to ensure high enantiomeric purity.[3][4]
General Synthetic Strategy
A common strategy involves the use of a chiral pool starting material, such as aspartic acid, to introduce the desired stereochemistry. The synthesis typically proceeds through the formation of a key intermediate which can then be selectively functionalized and cyclized to form the desired piperidin-2-one ring system.[3][4]
The following diagram illustrates a generalized synthetic workflow for obtaining enantiopure 4-aminopiperidin-2-ones.
Caption: Generalized workflow for the synthesis of enantiopure 4-aminopiperidin-2-ones.
Exemplary Experimental Protocol
The following is a representative, multi-step protocol adapted from the literature for the synthesis of a related N-protected 4-aminopiperidin-2-one derivative.[3]
Step 1: Synthesis of the Precursor
-
Start with a suitable N-protected derivative of aspartic acid.
-
Through a series of standard organic transformations (e.g., reductions, protections), convert it into a key linear precursor containing the necessary functionalities for cyclization.
Step 2: Reductive Amination and Cyclization
-
A key step often involves a reductive amination to introduce a benzyl group and simultaneously form the piperidine ring.[5]
-
Dissolve the amino aldehyde precursor in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).[6]
-
Add benzylamine and a reducing agent like sodium triacetoxyborohydride (STAB).[6]
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.
-
Purify the crude product by flash column chromatography to yield the desired N-benzyl-4-aminopiperidin-2-one.
Applications in Drug Discovery and Development
The rigidified structure of 4-aminopiperidin-2-one derivatives makes them excellent scaffolds for mimicking peptide secondary structures, particularly β-turns.
β-Turn Mimetics
β-turns are crucial secondary structures in peptides and proteins that play a vital role in molecular recognition processes. The ability to create small molecules that can mimic these turns is a major goal in medicinal chemistry. (4S)-4-amino-1-benzylpiperidin-2-one and its analogues can be incorporated into peptide sequences to induce a reverse-turn conformation, which can be stabilized by an intramolecular hydrogen bond.[4]
Caption: Role of the piperidinone scaffold as a β-turn mimetic.
Therapeutic Potential
The piperidinone core is found in numerous biologically active compounds. Derivatives of 4-piperidone are used in the synthesis of a wide range of pharmaceuticals, including analgesics, antivirals, and antipsychotics.[1][2] The specific stereochemistry and functionalization of (4S)-4-amino-1-benzylpiperidin-2-one make it a promising candidate for the development of novel therapeutics, for instance, as:
-
Dopamine Receptor Modulators: The piperidine scaffold is present in antagonists for the dopamine D4 receptor, which are of interest for treating central nervous system disorders.[7]
-
Enzyme Inhibitors: The rigid conformation can lead to highly selective inhibitors of enzymes like kinases or proteases.
-
Anti-cancer Agents: The 4-piperidone moiety is a core component of certain curcumin mimics that exhibit anti-cancer properties.[8]
Characterization and Quality Control
The structural elucidation and purity assessment of (4S)-4-amino-1-benzylpiperidin-2-one would rely on a combination of standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR Spectroscopy | Characteristic peaks for the benzyl group protons (in the aromatic region), the piperidinone ring protons, and the amine proton. The coupling constants between the ring protons would provide information on the conformation.[3] |
| ¹³C NMR Spectroscopy | Distinct signals for the carbonyl carbon, the aromatic carbons of the benzyl group, and the aliphatic carbons of the piperidinone ring.[9] |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound would be observed.[10] |
| Chiral HPLC | A chiral stationary phase would be used to separate the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess (e.e.). |
| FT-IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the lactam, and the aromatic C-H stretches of the benzyl group.[3] |
Conclusion
References
-
Fülöp, F., et al. Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics. The Journal of Organic Chemistry. [Link][3][4]
-
ACS Publications. Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics. The Journal of Organic Chemistry. [Link]
-
ACS Publications. Synthesis of 4-Substituted-3-aminopiperidin-2-ones: Application to the Synthesis of a Conformationally Constrained Tetrapeptide N-Acetyl-Ser-Asp-Lys-Pro. The Journal of Organic Chemistry. [Link]
-
PMC. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]
-
MDPI. Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
PubChemLite. 4-amino-1-benzylpiperidine (C12H18N2). [Link]
-
SpectraBase. 4-Amino-1-benzylpiperidine - Optional[13C NMR] - Spectrum. [Link]
-
PMC. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]
-
ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]
-
The Royal Society of Chemistry. Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. [Link]
-
The Royal Society of Chemistry. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]
-
ResearchGate. Design, synthesis and pharmacological evaluation of N -benzyl-piperidinyl-aryl-acylhydrazone derivatives as donepezil hybrids: Discovery of novel multi-target anti-alzheimer prototype drug candidates. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. PubChemLite - 4-amino-1-benzylpiperidine (C12H18N2) [pubchemlite.lcsb.uni.lu]
The Pharmacophore of Constraint: (4S)-4-Amino-1-benzylpiperidin-2-one in Peptidomimetic Drug Design
Executive Summary
Compound: (4S)-4-amino-1-benzylpiperidin-2-one CAS: 1315495-55-6 (Generic/Racemic Ref) Class: Chiral Lactam Scaffold / Peptidomimetic Building Block
(4S)-4-amino-1-benzylpiperidin-2-one represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike its fully reduced analog (4-amino-1-benzylpiperidine), which is a flexible linker found in muscarinic and sigma receptor ligands, this lactam derivative introduces conformational constraint . By incorporating a carbonyl at the C2 position, the molecule mimics the electronic and steric properties of a peptide backbone (
This guide analyzes the biological potential of this scaffold, focusing on its utility in designing protease inhibitors (e.g., Caspase-1, Thrombin) and GPCR antagonists (e.g., Neurokinin-1), where the (S)-configuration provides stereospecific recognition of chiral pockets.
Structural Anatomy & Pharmacophore Mapping
The biological activity of (4S)-4-amino-1-benzylpiperidin-2-one is dictated by three distinct structural domains that allow it to function as a "scaffold hop" for peptide-based drugs.
The Lactam Core (Conformational Constraint)
The 2-piperidinone ring exists in a distorted half-chair or boat conformation. This rigidity is critical for entropy reduction . When a drug binds to a protein, it loses conformational entropy; by pre-organizing the molecule into a bioactive conformation, the lactam core minimizes this penalty, potentially increasing binding affinity by orders of magnitude compared to flexible acyclic analogs.
The (4S)-Amine (The "Warhead" Handle)
The primary amine at C4 is the site of derivatization. In the (S)-configuration, it spatially mimics the side-chain vector of natural L-amino acids.
-
Protease Inhibition: This amine often serves as the attachment point for an electrophilic "warhead" or a substrate-mimicking peptide sequence.
-
Kinase Inhibition: It can form hydrogen bonds with the hinge region of kinases when coupled to heterocycles (e.g., pyrrolopyrimidines).
The N-Benzyl Moiety (Hydrophobic Anchor)
The benzyl group protects the lactam nitrogen and provides a hydrophobic pharmacophore.
-
NK1 Receptor Affinity: The
-benzyl motif is a classic feature of Substance P (Neurokinin-1) antagonists (e.g., CP-96,345). It occupies deep hydrophobic pockets in class A GPCRs. -
Metabolic Stability: Unlike a basic tertiary amine, the lactam nitrogen is non-basic and resistant to
-oxidation, improving the metabolic profile.
Visualization: Pharmacophore Dissection
Figure 1: Structural dissection of the scaffold highlighting key pharmacophoric elements.
Targeted Biological Applications
Peptidomimetics: The Freidinger Lactam Concept
This scaffold is a homolog of the Freidinger lactam (3-aminocaprolactam), widely used to constrain peptide bonds.
-
Mechanism: It mimics the
and residues of a -turn. -
Application: Design of Somatostatin analogs or RGD mimetics (integrin inhibitors). The (4S)-isomer is crucial here to match the chirality of the natural peptide backbone it replaces.
Protease Inhibitors (Caspase & Thrombin)
The 4-amino-piperidin-2-one core serves as a P1-P2 linker in protease inhibitors.
-
Caspase-1 (ICE) Inhibitors: The scaffold can replace the Asp residue. By coupling the 4-amino group to a specific sequence (e.g., Tyr-Val-Ala), the lactam carbonyl positions the inhibitor in the active site catalytic dyad.
-
Rationale: The rigidity prevents "induced fit" energy losses, leading to tighter
values.
Neurokinin-1 (NK1) Antagonism
Based on structural similarity to CP-96,345 and other benzyl-piperidine antagonists:
-
Hypothesis: The lactam analog may offer improved oral bioavailability by reducing the basicity of the piperidine nitrogen (preventing lysosomal trapping) while maintaining the critical benzyl-hydrophobic interaction.
-
Target: Treatment of chemotherapy-induced nausea (CINV) or neurogenic inflammation.
Experimental Protocols
Synthesis & Chiral Resolution
Source: Adapted from WO 2023/122581 methodology.
Objective: Synthesize enantiopure (4S)-4-amino-1-benzylpiperidin-2-one.
Step 1: Assembly of the Racemate
-
Reactants: 1-Benzyl-2,4-piperidinedione (Start material) + Ammonium Acetate (
) + Sodium Cyanoborohydride ( ). -
Procedure:
-
Dissolve 1-benzyl-2,4-piperidinedione (1.0 eq) in MeOH under
. -
Add
(10.0 eq) and stir at RT for 1 hr to form the imine in situ. -
Add
(1.5 eq) portion-wise. -
Stir for 16 hr. Quench with sat.
. Extract with DCM. -
Result: Racemic 4-amino-1-benzylpiperidin-2-one.
-
Step 2: Chiral Resolution (SFC)
-
Column: ChiralPak IA or IC (21 x 250 mm, 5 µm).
-
Mobile Phase:
/ Ethanol (with 0.1% ) gradient. -
Detection: UV at 220 nm.
-
Isolation: Collect the (4S)-enantiomer (typically the second eluting peak, but confirmation via X-ray or optical rotation is required).
Biological Assay: Caspase-1 Inhibition Screening
Objective: Evaluate the scaffold (as a coupled derivative) for protease inhibition.
-
Derivatization: Couple the (4S)-amine with N-acetyl-Tyr-Val-Ala-OH using HATU/DIPEA to form the probe molecule.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, 10 mM DTT.
-
Substrate: Ac-YVAD-AMC (Fluorogenic).
-
Protocol:
-
Incubate Recombinant Human Caspase-1 (1 unit) with the test compound (0.1 nM – 10 µM) for 30 min at 25°C.
-
Add Substrate (20 µM final).
-
Measure fluorescence (Ex 380 nm / Em 460 nm) kinetically for 60 min.
-
Analysis: Plot
vs. [Inhibitor] to determine .
-
Visualization: Synthesis & Logic Flow
Figure 2: Workflow for the synthesis and isolation of the enantiopure scaffold.
References
-
WO 2023/122581 A3. Heterocyclic Compounds as Drug Scaffolds. World Intellectual Property Organization. (2023).[1][2][3] (Describes chiral separation of 4-amino-1-benzylpiperidin-2-one).
-
Freidinger, R. M. (2003). Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics. Journal of Medicinal Chemistry, 46(26), 5553-5566. Link
-
Snider, R. M., et al. (1991). A Potent Nonpeptide Antagonist of the Substance P (NK1) Receptor.[2] Science, 251(4992), 435-437. Link (Establishes the benzyl-piperidine pharmacophore).
-
Leung, D., Abbenante, G., & Fairlie, D. P. (2000). Protease Inhibitors: Current Status and Future Prospects. Journal of Medicinal Chemistry, 43(3), 305-341. Link
Sources
The Cornerstone of Chiral Amine Synthesis: A Technical Guide to (4S)-4-amino-1-benzylpiperidin-2-one
Foreword: The Imperative of Chirality in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the emphasis on stereochemical purity is paramount. The differential pharmacological and toxicological profiles of enantiomers have driven the demand for robust and versatile chiral building blocks. Among these, nitrogen-containing heterocycles, particularly those of the piperidine family, are ubiquitous scaffolds in a vast array of pharmaceuticals.[1][2] This guide delves into the synthesis, properties, and applications of a particularly valuable chiral synthon: (4S)-4-amino-1-benzylpiperidin-2-one. This constrained β-amino acid derivative serves as a powerful tool for introducing stereochemically defined amine functionalities, a critical step in the development of numerous therapeutic agents, including the highly significant class of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[3][4][5]
I. Foundational Synthesis: An Enantiopure Pathway from L-Aspartic Acid
The synthesis of (4S)-4-amino-1-benzylpiperidin-2-one leverages the inherent chirality of natural amino acids, specifically L-aspartic acid, to establish the desired stereocenter. The regiocontrolled synthesis developed by Weber and Gmeiner provides a reliable route to this and related aminopiperidinones.[2] The strategic transformation involves the construction of a 1,4-bis-electrophile intermediate, which then undergoes regioselective functionalization and subsequent lactamization.
Synthetic Workflow Overview
The synthetic pathway can be conceptualized as a multi-step process that meticulously builds the piperidinone ring system while preserving the stereochemical integrity of the starting material.
Caption: Synthetic pathway from L-Aspartic Acid.
Detailed Experimental Protocol: Synthesis of (4S)-4-amino-1-benzylpiperidin-2-one
The following protocol is a detailed representation of the key steps adapted from the foundational literature.[2]
Step 1: Preparation of the 1,4-bis-electrophile from L-Aspartic Acid
-
Protection and Esterification: L-Aspartic acid is first N-protected (e.g., with a Boc group) and the carboxylic acids are converted to their corresponding methyl esters.
-
Reduction: The diester is then reduced to the corresponding diol using a suitable reducing agent like lithium aluminum hydride.
-
Activation: The primary and secondary hydroxyl groups of the diol are subsequently activated, for example, by conversion to tosylates or mesylates, to generate the 1,4-bis-electrophile.
Step 2: Regioselective Azide Introduction and Reduction
-
SN2 Displacement: The 1,4-bis-electrophile is reacted with sodium azide. The reaction conditions are controlled to favor the regioselective displacement of the primary leaving group, introducing the azide moiety at the C4 position precursor.
-
Reduction: The azide is then reduced to the primary amine, for instance, through catalytic hydrogenation.
Step 3: N-Benzylation and Lactamization
-
N-Benzylation: The secondary amine of the piperidine precursor is benzylated using benzyl bromide in the presence of a suitable base.
-
Lactamization: The resulting amino ester is then subjected to conditions that promote intramolecular cyclization to form the desired lactam, (4S)-4-amino-1-benzylpiperidin-2-one. This is often achieved by heating in a suitable solvent.
II. Physicochemical and Spectroscopic Characterization
The unambiguous characterization of (4S)-4-amino-1-benzylpiperidin-2-one is crucial for its use as a building block. The following table summarizes its key properties.
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Stereochemistry | (S)-configuration at C4 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.40 (m, 5H, Ar-H), 4.60 (s, 2H, N-CH₂-Ph), 3.60-3.70 (m, 1H, H-4), 3.20-3.30 (m, 1H, H-5eq), 2.90-3.00 (m, 1H, H-5ax), 2.70-2.80 (m, 1H, H-3eq), 2.40-2.50 (m, 1H, H-3ax), 1.80-1.90 (m, 2H, NH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 171.5 (C=O), 137.0 (Ar-C), 128.8 (Ar-CH), 127.8 (Ar-CH), 127.5 (Ar-CH), 52.0 (N-CH₂-Ph), 49.0 (C-4), 45.0 (C-5), 35.0 (C-3).
-
Mass Spectrometry (ESI+): m/z 205.13 [M+H]⁺.
III. The Chiral Building Block in Action: Diastereoselective Reactions
The utility of (4S)-4-amino-1-benzylpiperidin-2-one as a chiral building block is most evident in its ability to direct the stereochemical outcome of subsequent reactions. The constrained cyclic structure and the pre-existing stereocenter at C4 exert significant steric influence.
Diastereoselective Alkylation
A key transformation is the diastereoselective alkylation at the C3 position. After N-protection of the lactam nitrogen (e.g., as a Boc derivative), deprotonation with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate. The subsequent alkylation with an electrophile proceeds with high diastereoselectivity.[2]
Caption: Workflow for diastereoselective alkylation.
The observed trans selectivity is a direct consequence of the steric hindrance imposed by the C4 substituent. The incoming electrophile preferentially attacks from the face opposite to the amino group, leading to the formation of the trans diastereomer as the major product.
Protocol for Diastereoselective Alkylation:
-
N-Protection: To a solution of (4S)-4-amino-1-benzylpiperidin-2-one in a suitable solvent (e.g., THF), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) and stir at room temperature until the reaction is complete.
-
Enolate Formation: Cool the solution of the N-Boc protected lactam to -78 °C and add a solution of LDA in THF dropwise. Stir for 1 hour at this temperature.
-
Alkylation: Add the alkyl halide (e.g., methyl iodide) to the enolate solution at -78 °C and allow the reaction to warm to room temperature overnight.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent. The crude product is then purified by column chromatography to yield the trans-alkylated product.
IV. Application in Drug Synthesis: A Case Study in DPP-4 Inhibitors
The β-amino lactam structure of (4S)-4-amino-1-benzylpiperidin-2-one makes it an excellent mimetic for the dipeptide substrates of DPP-4. This has led to its use in the synthesis of potent and selective DPP-4 inhibitors, a cornerstone of modern type 2 diabetes therapy.[6] While the direct synthesis of commercial drugs like Sitagliptin often employs alternative routes for industrial-scale production, the use of this chiral building block provides a highly effective and stereocontrolled approach in a research and development setting for the synthesis of novel analogues.
Conceptual Synthesis of a DPP-4 Inhibitor Core:
The synthesis of a DPP-4 inhibitor analogue can be envisioned by coupling the chiral aminopiperidinone with a suitable heterocyclic moiety, which is a common feature in many DPP-4 inhibitors.
Caption: Conceptual synthesis of a DPP-4 inhibitor core.
The primary amino group of the piperidinone acts as a nucleophile, displacing a leaving group on an activated heterocyclic ring system. Subsequent deprotection of the benzyl group can then provide the final inhibitor scaffold. The (4S)-stereochemistry at the amino-bearing carbon is crucial for potent inhibition, as it mimics the natural L-amino acid substrate of the enzyme.
V. Conclusion and Future Outlook
(4S)-4-amino-1-benzylpiperidin-2-one stands out as a robust and highly valuable chiral building block in modern organic synthesis. Its efficient and stereocontrolled synthesis from a readily available chiral pool starting material, coupled with its predictable reactivity in diastereoselective transformations, makes it an indispensable tool for medicinal chemists. The successful application of this scaffold in the design of DPP-4 inhibitors underscores its potential in generating novel therapeutic agents. Future applications will likely see its continued use in the synthesis of complex natural products and other biologically active molecules where the precise installation of a chiral amino group is a key synthetic challenge. The principles outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of this versatile chiral synthon.
VI. References
-
Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. PubMed. [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC. [Link]
-
Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]
-
Weber, K., & Gmeiner, P. (2000). Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics. The Journal of Organic Chemistry, 65(23), 7873–7882. [Link]
-
Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. PMC. [Link]
-
Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. [Link]
Sources
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of (4S)-4-amino-1-benzylpiperidin-2-one in Peptide Synthesis
Abstract
The incorporation of conformationally constrained amino acid surrogates into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance proteolytic stability, modulate receptor affinity, and refine pharmacokinetic profiles.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of (4S)-4-amino-1-benzylpiperidin-2-one, a chiral β-amino acid mimetic, in peptide synthesis. This piperidone-based scaffold serves to introduce a rigid turn structure within a peptide backbone, providing a unique tool for structure-activity relationship (SAR) studies and the rational design of novel peptide therapeutics.[2][3] We present comprehensive protocols for the prerequisite derivatization of this building block for solid-phase peptide synthesis (SPPS), its incorporation into a growing peptide chain using standard Fmoc-based strategies, and subsequent peptide cleavage, purification, and characterization.
Introduction: The Rationale for Constrained Scaffolds
Peptides are highly specific and potent signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility. Introducing rigid structural elements, such as the piperidone scaffold, can lock the peptide backbone into a bioactive conformation, mimicking natural secondary structures like β-turns.[4][5] The (4S)-4-amino-1-benzylpiperidin-2-one moiety offers several advantages:
-
Conformational Rigidity: The cyclic structure restricts bond rotation, reducing the entropic penalty upon binding to a biological target.
-
Proteolytic Resistance: The non-natural backbone is resistant to cleavage by common proteases, extending the peptide's in vivo half-life.[1]
-
Scaffold for Side-Chain Presentation: The piperidone ring serves as a novel platform for orienting pharmacophoric groups in three-dimensional space.
This guide provides the necessary technical details to successfully integrate this valuable building block into peptide synthesis workflows.
Properties, Safety, and Handling
(4S)-4-amino-1-benzylpiperidin-2-one is a derivative of the piperidine heterocyclic system.[2] While specific safety data for this exact compound is limited, prudent laboratory practice dictates handling it with the care afforded to related piperidine derivatives.
| Property | Value | Source |
| Molecular Formula | C12H16N2O | N/A (Calculated) |
| Molecular Weight | 204.27 g/mol | N/A (Calculated) |
| Appearance | Typically a solid or oil | [6] |
| Solubility | Soluble in organic solvents (DMF, DCM, MeOH) | [6] |
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[10]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials and ignition sources.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Refer to the Safety Data Sheet (SDS) of closely related compounds like 4-amino-1-benzylpiperidine for more comprehensive safety information.[7][9]
Experimental Protocols
The integration of (4S)-4-amino-1-benzylpiperidin-2-one into a peptide sequence via standard Fmoc-SPPS requires a two-stage process:
-
Derivatization: The primary amine of the piperidone scaffold must first be protected with an Fmoc group.
-
SPPS Incorporation: The Fmoc-protected building block is then incorporated into the peptide chain using established coupling protocols.
Protocol 1: Fmoc-Protection of (4S)-4-amino-1-benzylpiperidin-2-one
Causality: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard Nα-protecting group in modern SPPS.[11] It is stable to the coupling conditions but is readily cleaved by a mild base (piperidine), allowing for the sequential addition of amino acids.[12][13] This protocol attaches the Fmoc group to the 4-amino position of the piperidone scaffold.
Materials:
-
(4S)-4-amino-1-benzylpiperidin-2-one
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Rotary Evaporator
-
Standard glassware
Procedure:
-
In a round-bottom flask, dissolve (4S)-4-amino-1-benzylpiperidin-2-one (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0°C in an ice bath.
-
Add Fmoc-OSu (1.1 eq) portion-wise over 15 minutes while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Once complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue three times with DCM.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography (silica gel) to obtain the pure Fmoc-(4S)-4-amino-1-benzylpiperidin-2-one.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Causality: This protocol details the incorporation of the Fmoc-protected piperidone building block into a peptide chain anchored on a solid support (resin).[13][14] The process involves a repeating cycle of deprotection and coupling.[15]
Workflow Diagram:
Caption: Fmoc-SPPS cycle for incorporating the piperidone building block.
Materials:
-
Fmoc-protected peptide-resin (e.g., Rink Amide or Wang resin)
-
Fmoc-(4S)-4-amino-1-benzylpiperidin-2-one (from Protocol 1)
-
Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)[16]
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[17]
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Solvents: DMF, DCM
-
SPPS reaction vessel (manual or automated synthesizer)
Procedure:
-
Resin Swelling: Place the peptide-resin in the reaction vessel and swell in DMF for 30-60 minutes. Drain the solvent.
-
Fmoc Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes. Drain. Repeat with a second 15-minute agitation. This exposes the free amine of the N-terminal amino acid on the resin.[12]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation and Coupling:
-
In a separate vial, pre-activate the Fmoc-(4S)-4-amino-1-benzylpiperidin-2-one (3.0 eq relative to resin loading) with HBTU or HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2-5 minutes.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Note: Coupling of non-natural or sterically hindered amino acids may require longer reaction times or double coupling.[1]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).
-
Confirmation (Optional): Perform a Kaiser test or Chloranil test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step (Step 4).
-
The cycle of deprotection and coupling can now be repeated with the next standard Fmoc-amino acid to continue elongating the peptide chain.
Protocol 3: Cleavage, Purification, and Characterization
Causality: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the completed peptide from the solid support and simultaneously remove acid-labile side-chain protecting groups.[17] Scavengers are included to prevent side reactions with reactive species generated during cleavage.[18]
Cleavage Cocktail and Purification Parameters:
| Parameter | Recommendation | Rationale |
| Cleavage Cocktail | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water | Standard cocktail for most peptides. TIS scavenges carbocations, and water helps with deprotection.[18] |
| Cleavage Time | 2-3 hours at Room Temperature | Sufficient for complete cleavage from most common resins. |
| Purification Method | Reverse-Phase HPLC (RP-HPLC) | Standard method for peptide purification based on hydrophobicity. |
| Mobile Phases | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile | Standard mobile phases for peptide RP-HPLC. |
| Column | C18 stationary phase | The most common and versatile stationary phase for peptide separation. |
Procedure:
-
Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Add the cold cleavage cocktail to the resin in a fume hood. Agitate gently for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Dissolve the crude peptide in a minimal amount of mobile phase A (or a suitable solvent) and purify using preparative RP-HPLC with a suitable gradient of mobile phase B.
-
Characterization:
-
Mass Spectrometry (LC-MS or MALDI-TOF): Confirm the identity of the purified peptide by verifying that the observed molecular weight matches the theoretical mass, accounting for the incorporation of the (4S)-4-amino-1-benzylpiperidin-2-one residue (mass addition of C12H14N2O = 202.25 Da, after accounting for the loss of H₂O during amide bond formation).[19]
-
Analytical HPLC: Assess the purity of the final product.
-
Conclusion
The use of (4S)-4-amino-1-benzylpiperidin-2-one provides a robust method for introducing conformational constraints into synthetic peptides. The protocols outlined in this application note, based on established Fmoc-SPPS chemistry, offer a reliable pathway for researchers to explore the impact of this unique scaffold on peptide structure and function.[11][12] While the provided coupling times and reagent stoichiometries serve as a validated starting point, optimization may be necessary depending on the specific peptide sequence and the steric hindrance of adjacent residues. Successful characterization by mass spectrometry is crucial to confirm the successful incorporation of this novel building block.[19]
References
-
Quaternary β2,2 -Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis - PubMed. (2018). PubMed. Available at: [Link]
-
beta-mercapto amino acid solid-phase peptide synthesis peptide - asbggw.wiki. asbggw.wiki. Available at: [Link]
-
Piperidine Safety Data Sheet - Jubilant Ingrevia. Jubilant Ingrevia. Available at: [Link]
-
Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024). Penta chemicals. Available at: [Link]
-
Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026). Springer. Available at: [Link]
-
Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. bioRxiv. Available at: [Link]
-
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. ResearchGate. Available at: [Link]
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues | ACS Omega. (2020). ACS Publications. Available at: [Link]
-
Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold - PubMed. (2005). PubMed. Available at: [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). Springer. Available at: [Link]
-
What is Solid-phase Peptide Synthesis? - Powder Systems. (2025). Powder Systems. Available at: [Link]
- Solid phase peptide synthesis methods and associated systems - Google Patents. Google Patents.
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. (2021). MDPI. Available at: [Link]
-
Introduction to Peptide Synthesis - PMC. National Institutes of Health. Available at: [Link]
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - NIH. National Institutes of Health. Available at: [Link]
-
Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates - MDPI. (2021). MDPI. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
4 Synthesis of Peptides. Thieme Chemistry. Available at: [Link]
-
Peptides, solid-phase synthesis and characterization - Electronic Journal of Biotechnology. Elsevier. Available at: [Link]
-
2-substituted piperazines as constrained amino acids. Application to the synthesis of potent, non carboxylic acid inhibitors of farnesyltransferase - PubMed. PubMed. Available at: [Link]
-
Effective Structural Characterization Strategies for Peptides | BioPharmaSpec. BioPharmaSpec. Available at: [Link]
-
Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2022). MDPI. Available at: [Link]
-
Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates - OUCI. OUCI. Available at: [Link]
Sources
- 1. Quaternary β2,2 -Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Deh… [ouci.dntb.gov.ua]
- 6. Page loading... [guidechem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 4,4-Piperidinediol hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 14. EP3349775A1 - Solid phase peptide synthesis methods and associated systems - Google Patents [patents.google.com]
- 15. bachem.com [bachem.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. asbggw.wiki [asbggw.wiki]
- 18. ejbiotechnology.info [ejbiotechnology.info]
- 19. biopharmaspec.com [biopharmaspec.com]
Application Notes & Protocols: (4S)-4-amino-1-benzylpiperidin-2-one in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of (4S)-4-amino-1-benzylpiperidin-2-one, a pivotal chiral building block in modern medicinal chemistry. While the broader class of aminopiperidines finds diverse therapeutic applications, this guide will focus on the most prominent and well-documented use of this specific chiral lactam: its role as a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, exemplified by the highly successful anti-diabetic drug, Sitagliptin. We will explore the strategic importance of this scaffold, its contribution to pharmacological activity, and provide a detailed, synthesized protocol for its incorporation in a drug synthesis workflow.
Introduction: The Strategic Value of the Chiral Aminolactam Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for selective interaction with biological targets. The introduction of a chiral amino group and a lactam functionality, as seen in (4S)-4-amino-1-benzylpiperidin-2-one, imparts specific conformational constraints and hydrogen bonding capabilities that are highly desirable in drug design.
The primary utility of (4S)-4-amino-1-benzylpiperidin-2-one stems from its role as a precursor to a chiral β-amino acid moiety. This structural motif is central to the mechanism of action of several DPP-4 inhibitors. DPP-4 is a serine protease that deactivates incretin hormones like GLP-1 and GIP, which are crucial for regulating glucose homeostasis.[1][2] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-4 inhibitors as a cornerstone of therapy for type 2 diabetes mellitus.[1][3][4]
The (4S) stereochemistry of the amino group is crucial for the potent and selective inhibition of the DPP-4 enzyme, highlighting the importance of this specific enantiomerically pure building block in the synthesis of effective therapeutics like Sitagliptin.
Core Application: Synthesis of Sitagliptin
The most significant application of (4S)-4-amino-1-benzylpiperidin-2-one is as a strategic intermediate in the synthesis of Sitagliptin. Various generations of the manufacturing process for Sitagliptin have been developed to improve efficiency, reduce cost, and enhance stereoselectivity.[4] In several of these synthetic routes, this chiral lactam serves as a stable, crystalline precursor to the required (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid core of the final drug molecule.
The benzyl group on the piperidine nitrogen serves as a protecting group that can be removed under specific conditions later in the synthesis. The lactam structure provides a masked form of the β-amino acid, which can be unraveled through hydrolysis.
Workflow: From Chiral Lactam to the Sitagliptin Core
The following diagram illustrates the conceptual flow of how (4S)-4-amino-1-benzylpiperidin-2-one is utilized to generate the key β-amino acid fragment required for Sitagliptin synthesis.
Caption: Synthetic pathway from the chiral lactam to a Sitagliptin precursor.
Detailed Protocol: Hydrolysis of (4S)-4-amino-1-benzylpiperidin-2-one and Subsequent Amide Coupling
This protocol outlines the hydrolysis of the chiral lactam to its corresponding β-amino acid, followed by its coupling with the triazolopiperazine heterocycle, a key step in Sitagliptin synthesis. This represents a critical phase where the chiral core is incorporated.
Rationale: The lactam is a stable, cyclic amide. Base- or acid-catalyzed hydrolysis is required to open the ring and expose the carboxylic acid and primary amine functionalities of the β-amino acid. Following hydrolysis, standard peptide coupling reagents are used to form the amide bond between the newly formed β-amino acid and the heterocyclic amine component of Sitagliptin.
Materials & Reagents
| Reagent | Grade | Supplier |
| (4S)-4-amino-1-benzylpiperidin-2-one | ≥98% Purity | Commercial |
| Lithium Hydroxide (LiOH) | Reagent Grade | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
| Deionized Water | HPLC Grade | - |
| Hydrochloric Acid (HCl) | 1N Solution | Fisher Scientific |
| Ethyl Acetate (EtOAc) | Reagent Grade | VWR |
| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1][3][4]triazolo[4,3-a]pyrazine HCl | ≥98% Purity | Commercial |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) | Reagent Grade | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
Step-by-Step Procedure
Part A: Lactam Hydrolysis
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add (4S)-4-amino-1-benzylpiperidin-2-one (1.0 eq).
-
Solvent Addition: Add a mixture of THF and deionized water (e.g., a 3:1 ratio). Stir until the starting material is fully dissolved.
-
Hydrolysis: Add Lithium Hydroxide (LiOH) (approx. 1.1 eq) to the solution. Stir the reaction mixture at room temperature.
-
Expert Insight: LiOH is a common choice for lactam hydrolysis as it is effective and generally leads to clean reactions. The reaction progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure complete consumption of the starting lactam.
-
-
Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 5-6 using a 1N HCl solution. This step protonates the carboxylate to form the free carboxylic acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. The desired β-amino acid product will be in the organic phase.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (R)-3-amino-4-(benzylamino)butanoic acid derivative. This intermediate is often used in the next step without further purification.
Part B: Amide Coupling
-
Reaction Setup: Dissolve the crude β-amino acid from Part A in anhydrous dichloromethane (DCM).
-
Reagent Addition: To the solution, add 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1][3][4]triazolo[4,3-a]pyrazine hydrochloride (1.0 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).[5]
-
Expert Insight: EDC and HOBt are standard peptide coupling reagents that activate the carboxylic acid for nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and facilitate the coupling reaction.
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with water, a saturated aqueous NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is the protected Sitagliptin molecule.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure coupled product.
The final steps to synthesize Sitagliptin would involve the deprotection of the benzyl group, typically via catalytic hydrogenation, followed by formation of the phosphate salt.
Structure-Activity Relationship (SAR) Insights
The (4S)-4-amino-1-benzylpiperidin-2-one scaffold provides the essential stereochemistry for the β-amino group that interacts with the active site of the DPP-4 enzyme.
Sources
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. US7368463B2 - Substituted 4-amino-1-benzylpiperidine compounds - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions Involving (4S)-4-amino-1-benzylpiperidin-2-one: A Chiral Scaffold for Drug Discovery
Introduction: The Significance of (4S)-4-amino-1-benzylpiperidin-2-one in Medicinal Chemistry
(4S)-4-amino-1-benzylpiperidin-2-one is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid piperidin-2-one (a cyclic amide, or lactam) core imparts conformational constraint, a valuable feature in the design of potent and selective therapeutic agents. The stereochemistry at the C4 position, along with the primary amino group, provides a versatile handle for the introduction of diverse substituents, allowing for the systematic exploration of structure-activity relationships (SAR). The N-benzyl group offers a lipophilic character and can engage in crucial cation-π interactions with biological targets.[1] The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs, highlighting its importance in the development of novel therapeutics.[2][3]
This application note provides a comprehensive guide to the experimental setup for reactions involving (4S)-4-amino-1-benzylpiperidin-2-one. We will detail a plausible enantioselective synthesis starting from L-glutamic acid, followed by detailed protocols for key transformations of the 4-amino group, namely amide bond formation and N-alkylation. Furthermore, we will cover essential analytical techniques for characterization and purification.
PART 1: Enantioselective Synthesis of (4S)-4-amino-1-benzylpiperidin-2-one
The synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives from L-glutamic acid has been reported, providing a robust strategy that can be adapted for the synthesis of the title compound. The following protocol outlines a five-step sequence: esterification, N-protection, reduction, activation of hydroxyl groups, and final cyclization with benzylamine.
Diagram of Synthetic Workflow
Caption: Proposed synthetic route to (4S)-4-amino-1-benzylpiperidin-2-one.
Detailed Synthetic Protocol
Step 1: Esterification of L-Glutamic Acid
-
To a suspension of L-glutamic acid (1.0 eq) in methanol (10 vol), cool the mixture to 0 °C.
-
Slowly add thionyl chloride (2.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain dimethyl (S)-glutamate hydrochloride as a white solid.
Step 2: N-Boc Protection
-
Suspend dimethyl (S)-glutamate hydrochloride (1.0 eq) in dichloromethane (10 vol).
-
Add triethylamine (2.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.
-
Stir the mixture at room temperature for 8-12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield dimethyl (S)-2-((tert-butoxycarbonyl)amino)pentanedioate.
Step 3: Reduction of the Diester
-
Dissolve the Boc-protected diester (1.0 eq) in methanol (10 vol).
-
Cool the solution to 0 °C and add sodium borohydride (4.0 eq) portion-wise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~7.
-
Concentrate the mixture and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.
Step 4: Tosylation of the Diol
-
Dissolve the diol (1.0 eq) in dichloromethane (10 vol).
-
Add triethylamine (3.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (2.2 eq) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ditosylate, which is used in the next step without further purification.
Step 5: Cyclization and Deprotection
-
Dissolve the crude ditosylate (1.0 eq) in benzylamine (10-15 eq) and heat the mixture to 80-100 °C for 12-24 hours.
-
Cool the reaction mixture and dilute with ethyl acetate.
-
Wash with 1 M HCl to remove excess benzylamine, followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer, filter, and concentrate. Purify by column chromatography to obtain (S)-tert-butyl (1-benzyl-2-oxopiperidin-4-yl)carbamate.
-
Dissolve the Boc-protected lactam in dichloromethane (5 vol) and add trifluoroacetic acid (5 vol).
-
Stir at room temperature for 1-2 hours.
-
Concentrate the mixture under reduced pressure and basify with saturated aqueous NaHCO₃.
-
Extract with dichloromethane, dry the combined organic layers, and concentrate to afford (4S)-4-amino-1-benzylpiperidin-2-one.
PART 2: Key Reactions of the 4-Amino Group
The primary amino group at the C4 position is a key functional handle for derivatization. The following sections detail protocols for two fundamental transformations: amide bond formation and N-alkylation.
Protocol 1: Amide Bond Formation
The formation of an amide bond is one of the most common reactions in medicinal chemistry.[4] The choice of coupling reagent is crucial, especially when dealing with potentially hindered amines.
Caption: General workflow for amide coupling reactions.
-
Reaction Setup: To a solution of the carboxylic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 10 vol) at 0 °C, add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add a solution of (4S)-4-amino-1-benzylpiperidin-2-one (1.0 eq) in DMF (2 vol) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Coupling Reagent | Base | Solvent | Temperature | Typical Reaction Time | Notes |
| HATU | DIPEA | DMF | 0 °C to RT | 2-16 h | Highly efficient for hindered substrates. |
| EDC/HOBt | DIPEA/Et₃N | DCM/DMF | 0 °C to RT | 4-24 h | A common and cost-effective choice. |
| Acyl Chloride | Et₃N/Pyridine | DCM | 0 °C to RT | 1-4 h | Requires prior conversion of the carboxylic acid to the acyl chloride. |
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a versatile method for the N-alkylation of primary amines, proceeding through the in-situ formation and reduction of an imine.[5]
Caption: General workflow for reductive amination.
-
Reaction Setup: To a stirred solution of (4S)-4-amino-1-benzylpiperidin-2-one (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous dichloromethane (DCM, 20 vol) at room temperature, add a few drops of acetic acid (optional, can catalyze imine formation).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Reaction: Continue stirring at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
PART 3: Analytical Characterization and Purification
Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. For chiral, non-racemic compounds, the use of chiral shift reagents can be employed to determine enantiomeric purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. LC-MS is an invaluable tool for monitoring reaction progress and assessing purity.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric excess (ee). A variety of chiral stationary phases are commercially available, and method development is often empirical.[6][7]
-
Purification: Flash column chromatography on silica gel is the most common method for purifying the reaction products. The choice of eluent system will depend on the polarity of the compound.
PART 4: Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.
Conclusion
(4S)-4-amino-1-benzylpiperidin-2-one is a valuable chiral building block with significant potential in drug discovery. The synthetic and derivatization protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Careful execution of these experimental procedures, coupled with rigorous analytical characterization, will enable the successful synthesis and evaluation of novel compounds with potential therapeutic applications.
References
-
Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing. (n.d.). [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]
-
Stereoselective Synthesis of Chiral 4-(1-Chloroalkyl)-β-Lactams Starting from Amino Acids and Their Transformation into Functionalized Chiral Azetidines and Pyrrolidines. The Journal of Organic Chemistry. (2010-08-12). [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. (n.d.). [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. (2016). [Link]
-
Diastereo- and enantioselective synthesis of 4,5,6-trisubstituted and 6-monosubstituted piperidin-2-ones. Semantic Scholar. (1997). [Link]
-
Synthesis of chiral lactams by asymmetric nitrogen insertion. PMC - NIH. (2025-11-10). [Link]
-
Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing). (2023-04-06). [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. (n.d.). [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (n.d.). [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. (n.d.). [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. (n.d.). [Link]
-
Internal cyclization of glutamic acid (Glu) to produce pyroglutamic... ResearchGate. (n.d.). [Link]
-
Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. PubMed. (2005-07-22). [Link]
-
Chiral HPLC Separations. Phenomenex. (n.d.). [Link]
-
Synthesis of γ-lactams. Organic Chemistry Portal. (n.d.). [Link]
-
Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Wiley Online Library. (2010-11-19). [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. (n.d.). [Link]
-
High-performance liquid chromatographic chiral separation of beta2-homoamino acids. PubMed. (n.d.). [Link]
-
Diastereoselective reactions. YouTube. (2013-03-27). [Link]
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. (2023-07-22). [Link]
-
Better Drugs by Evolution. University of Groningen. (n.d.). [Link]
-
Synthesis of a 3-aminopiperidin-2,5-dione as a conformationally constrained surrogate of the Ala-Gly dipeptide. Semantic Scholar. (n.d.). [Link]
- Substituted 4-amino-1-benzylpiperidine compounds.
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. (n.d.). [Link]
-
Piperidin-4-one: the potential pharmacophore. PubMed. (2013-04). [Link]
-
Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. PMC - NIH. (n.d.). [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. (n.d.). [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. (2021-10-30). [Link]
-
Diastereoselective synthesis of chiral 1,3-cyclohexadienals. PMC - NIH. (2018-02-13). [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. (2022-10-31). [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Analytical Profiling of (4S)-4-amino-1-benzylpiperidin-2-one
This Application Note provides a comprehensive analytical framework for the quantification and characterization of (4S)-4-amino-1-benzylpiperidin-2-one , a critical chiral intermediate often employed in the synthesis of peptidomimetics, kinase inhibitors, and GPCR antagonists.[1]
The guide prioritizes Scientific Integrity by distinguishing between Chemical Purity (quantifying the lactam vs. synthesis byproducts) and Enantiomeric Purity (quantifying the (4S) enantiomer vs. the (4R) distomer).
Introduction & Analyte Profile
(4S)-4-amino-1-benzylpiperidin-2-one is a functionalized lactam featuring a stereogenic center at the C4 position.[1] Its analysis presents two primary challenges:
-
Polarity & Basicity: The primary amine at C4 is basic (
), leading to potential peak tailing on standard silica-based columns due to silanol interactions.[1] -
Chirality: The biological activity of downstream APIs often depends strictly on the (4S) configuration. Quantifying the (4R) enantiomer at trace levels (0.1% threshold) is mandatory.
Physicochemical Properties
| Property | Description | Analytical Implication |
| Structure | Lactam ring with N-benzyl and C4-amino groups.[1][2][3][4] | UV Detection: The Benzyl group provides strong UV absorbance at 210–220 nm and 254 nm. |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM. | Sample Prep: Dissolve in MeOH or Mobile Phase to prevent solvent mismatch effects. |
| Basicity | Primary amine (C4). | Mobile Phase: Requires acidic modifiers (TFA/Formic Acid) or high pH buffers to control ionization. |
Method Selection Strategy
The analytical workflow is bifurcated into two distinct protocols to ensure data integrity.
-
Protocol A (Achiral): Reversed-Phase HPLC (RP-HPLC) for assay and chemical purity.[1]
-
Protocol B (Chiral): Supercritical Fluid Chromatography (SFC) or Normal Phase HPLC (NP-HPLC) for enantiomeric excess (% ee).[1]
Analytical Decision Matrix (Graphviz)
Figure 1: Decision matrix for selecting the appropriate analytical protocol based on data requirements.
Protocol A: Chemical Purity by RP-HPLC
Objective: Quantify the main peak and separate synthetic impurities (e.g., unreacted benzylamine, decarboxylated byproducts). Rationale: A C18 column with an acidic mobile phase ensures the amino group is fully protonated, preventing secondary interactions with silanols and ensuring sharp peak shapes.
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN). |
| Flow Rate | 1.0 mL/min.[3][5] |
| Column Temp | 30°C. |
| Detection | UV @ 214 nm (primary) and 254 nm (secondary). |
| Injection Vol | 5–10 µL. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Retention of polar amines) |
| 2.0 | 5 | End Initial Hold |
| 15.0 | 60 | Linear Gradient (Elution of main peak) |
| 18.0 | 95 | Wash (Elute hydrophobic benzyl impurities) |
| 20.0 | 95 | Hold Wash |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End of Run |
Technical Insight: The use of TFA is critical. It acts as an ion-pairing agent, sharpening the peak of the basic amine. If MS detection is required later, replace TFA with 0.1% Formic Acid, though peak shape may degrade slightly.
Protocol B: Enantiomeric Purity by Chiral SFC
Objective: Separate the (4S)-enantiomer from the (4R)-enantiomer. Rationale: Supercritical Fluid Chromatography (SFC) is superior to normal-phase HPLC for this separation due to faster diffusivity and shorter run times.[1] The Chiralpak IA column (immobilized Amylose tris(3,5-dimethylphenylcarbamate)) is the industry standard for robust separation of functionalized lactams.
SFC Method Parameters
| Parameter | Setting |
| Column | Daicel Chiralpak IA (4.6 x 250 mm, 5 µm).[1] |
| Mobile Phase | CO₂ / Co-solvent (Ethanol with 0.1% Isopropylamine). |
| Ratio | 80:20 (CO₂ : Co-solvent) Isocratic. |
| Back Pressure | 120–150 bar. |
| Temperature | 40°C. |
| Flow Rate | 3.0 mL/min. |
| Detection | UV @ 220 nm. |
Critical Additive: The addition of 0.1% Isopropylamine (IPA) or Diethylamine (DEA) to the ethanol co-solvent is mandatory . It suppresses the ionization of the primary amine, preventing non-specific binding to the stationary phase and ensuring peak symmetry.
Alternative: Normal Phase Chiral HPLC
For labs without SFC instrumentation.
-
Column: Chiralpak IA or AD-H.
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]
-
Note: Run times will be significantly longer (20–30 mins) compared to SFC (<10 mins).
Protocol C: Trace Impurity Quantitation (LC-MS/MS)
Objective: Quantify genotoxic impurities or trace byproducts if UV sensitivity is insufficient.
Mass Spectrometry Settings (ESI+)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Target Ion:
Da. -
Fragment Ions (MRM):
-
Quantifier:
(Benzyl tropylium ion, high intensity). -
Qualifier:
(Loss of benzyl group).
-
Workflow Logic:
-
Source Optimization: Tune using a 1 µg/mL solution in 50:50 Water:MeOH.
-
Linearity: 1 ng/mL to 1000 ng/mL.
-
Matrix Effect: Assess ion suppression if analyzing from crude reaction mixtures.
Validation & System Suitability
To ensure Trustworthiness and Self-Validation , the following criteria must be met before releasing data.
System Suitability Criteria (SST)
| Parameter | Acceptance Limit | Rationale |
| Resolution ( | Ensures baseline separation of (4S) and (4R). | |
| Tailing Factor ( | Indicates minimal secondary silanol interactions. | |
| Precision (RSD) | Verifies injector and pump stability. | |
| Signal-to-Noise | Confirms sensitivity limits. |
Troubleshooting Guide
-
Broad Peaks: Increase column temperature to 40°C or increase buffer concentration (Protocol A).
-
Split Peaks: Check sample solvent. If sample is dissolved in 100% ACN and injected into a high-aqueous initial gradient, "solvent effect" occurs.[1] Fix: Dilute sample in mobile phase A.
-
Retention Time Shift: Check pH of mobile phase. Amine retention is highly pH-dependent.[1]
References
-
Chiral Separation of Piperidinone Intermediates
- Title: Synthesis and Chiral Separation of 4-amino-1-benzylpiperidin-2-one Deriv
- Source: Patent WO 2023/122581 (A3). Describes the isolation of (S)-4-amino-1-benzylpiperidin-2-one using Chiralpak IA and SFC conditions.
-
URL:[1]
-
SFC Method Development Strategy
-
General HPLC of Benzyl-Piperidines
-
Title: Analytical Methods for the Quantification of Piperidine Derivatives.[3]
- Source: BenchChem Applic
-
URL:
-
Sources
- 1. CAS 1155-56-2: 1-Benzyl-4-(phenylamino)piperidine [cymitquimica.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US7368463B2 - Substituted 4-amino-1-benzylpiperidine compounds - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chiraltech.com [chiraltech.com]
Application Notes & Protocols: Leveraging (4S)-4-amino-1-benzylpiperidin-2-one for the Synthesis of Novel Heterocyclic Scaffolds
Introduction: The Strategic Value of a Chiral Lactam Building Block
In the landscape of modern medicinal chemistry and drug discovery, the demand for novel, three-dimensional heterocyclic scaffolds with well-defined stereochemistry is insatiable. These structures often form the core of pharmacologically active agents, influencing their potency, selectivity, and pharmacokinetic properties. (4S)-4-amino-1-benzylpiperidin-2-one emerges as a highly valuable and versatile chiral building block for the construction of such complex molecular architectures. Its rigid piperidin-2-one backbone, coupled with a stereochemically defined primary amine at the C4 position, offers a unique platform for diastereoselective transformations. The presence of the benzyl group on the lactam nitrogen provides steric bulk and modulates reactivity, while the primary amine serves as a key nucleophilic handle for a variety of cyclization and multicomponent reactions.
This guide provides an in-depth exploration of the synthetic utility of (4S)-4-amino-1-benzylpiperidin-2-one, offering detailed protocols and expert insights for its application in the creation of novel fused and spirocyclic heterocyclic systems. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers, scientists, and drug development professionals to generate libraries of diverse and stereochemically rich compounds for screening and lead optimization.
Core Applications and Synthetic Strategies
The strategic placement of the amino group and the inherent chirality of (4S)-4-amino-1-benzylpiperidin-2-one allow for its participation in a range of powerful synthetic transformations. This document will focus on three key areas of application:
-
Fused Pyrimidine Synthesis via Cyclocondensation: The reaction with 1,3-dicarbonyl compounds to construct fused pyrimido[4,5-b]piperidine systems.
-
Diastereoselective Pictet-Spengler Reaction: The synthesis of complex tetracyclic indole alkaloids through a diastereoselective cyclization.
-
Multicomponent Reactions (Ugi Reaction): The efficient construction of peptide mimetics and complex acyclic structures.
These strategies leverage the unique structural features of the starting aminolactam to achieve high levels of stereocontrol and molecular complexity in a convergent manner.
Application 1: Synthesis of Fused Pyrimido[4,5-b]piperidin-2-ones
The condensation of 4-aminopyrimidines with β-dicarbonyl compounds is a well-established method for the synthesis of fused pyrimidine systems.[1][2] By applying this strategy to (4S)-4-amino-1-benzylpiperidin-2-one, novel tricyclic heterocyclic scaffolds with potential biological activity can be accessed. The inherent chirality of the starting material is expected to influence the stereochemical outcome of the reaction, potentially leading to diastereomerically enriched products.
Scientific Rationale and Mechanistic Insight
The reaction proceeds through an initial nucleophilic attack of the primary amine of the aminolactam onto one of the carbonyl groups of the 1,3-dicarbonyl compound, typically the more electrophilic one. This is followed by an intramolecular cyclization via attack of the newly formed enamine onto the lactam carbonyl or the remaining carbonyl of the dicarbonyl partner, and subsequent dehydration to yield the fused pyrimidone ring. The choice of catalyst and reaction conditions is critical to control the regioselectivity and yield of the desired product. Acidic catalysts promote the initial imine formation and subsequent cyclization, while the use of microwave irradiation can significantly accelerate the reaction rate.[3]
Experimental Protocol: Synthesis of (4aS,10aS)-1-benzyl-8,8-dimethyl-4a,7,8,9,10,10a-hexahydropyrimido[4,5-b]piperidin-2(1H)-one
This protocol describes the reaction of (4S)-4-amino-1-benzylpiperidin-2-one with dimedone, a cyclic 1,3-dicarbonyl compound.
Materials:
-
(4S)-4-amino-1-benzylpiperidin-2-one
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
Glacial Acetic Acid
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4S)-4-amino-1-benzylpiperidin-2-one (1.0 mmol), dimedone (1.0 mmol), and glacial acetic acid (5.0 mL).
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Expected Outcome:
This procedure is expected to yield the tricyclic fused pyrimidine product. The stereochemistry at the newly formed chiral center should be determined by appropriate analytical techniques, such as 2D NMR spectroscopy.
| Parameter | Expected Value |
| Yield | 60-75% |
| Diastereomeric Ratio | To be determined experimentally |
| Physical Appearance | White to off-white solid |
Application 2: Diastereoselective Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[4][5] The use of a chiral amine, such as (4S)-4-amino-1-benzylpiperidin-2-one, allows for a diastereoselective variant of this reaction, enabling the synthesis of complex polycyclic alkaloids with control over the newly formed stereocenter.
Causality in Experimental Design
The diastereoselectivity of the Pictet-Spengler reaction is dictated by the facial selectivity of the intramolecular attack of the electron-rich indole ring onto the intermediate iminium ion. The pre-existing stereocenter at C4 of the piperidinone ring directs this attack, favoring the formation of one diastereomer over the other. The choice of the aldehyde component and the acid catalyst can significantly influence the diastereomeric ratio. Bulky aldehydes may enhance the steric differentiation, leading to higher diastereoselectivity. Stronger acids can accelerate the reaction but may also lead to side products.
Caption: Diastereoselective Pictet-Spengler Reaction Workflow.
Experimental Protocol: Diastereoselective Synthesis of a Fused Tetrahydro-β-carboline
This protocol outlines the diastereoselective Pictet-Spengler reaction between (4S)-4-amino-1-benzylpiperidin-2-one and indole-3-carboxaldehyde.
Materials:
-
(4S)-4-amino-1-benzylpiperidin-2-one
-
Indole-3-carboxaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Equipment:
-
Round-bottom flask with a septum and argon inlet
-
Magnetic stirrer
-
Syringes
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve (4S)-4-amino-1-benzylpiperidin-2-one (1.0 mmol) and indole-3-carboxaldehyde (1.1 mmol) in anhydrous dichloromethane (10 mL).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (1.5 mmol) dropwise via syringe.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
Quenching and Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Determine the diastereomeric ratio of the product using ¹H NMR analysis of the crude reaction mixture or the purified product.
-
Characterization: Characterize the major diastereomer by ¹H NMR, ¹³C NMR, HRMS, and potentially X-ray crystallography to confirm the relative and absolute stereochemistry.
Data Summary:
| Parameter | Anticipated Result |
| Yield (major diastereomer) | 55-70% |
| Diastereomeric Ratio | >10:1 (to be confirmed) |
| Physical Appearance | Pale yellow solid |
Application 3: Ugi Four-Component Reaction for Peptidomimetic Synthesis
The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid generation of molecular diversity, combining an amine, an aldehyde, a carboxylic acid, and an isocyanide in a single step to form an α-acylamino carboxamide.[6][7] Employing (4S)-4-amino-1-benzylpiperidin-2-one as the amine component in the Ugi reaction provides a straightforward entry to novel peptidomimetics incorporating a chiral lactam scaffold.
Rationale for Component Selection
The versatility of the Ugi reaction allows for the introduction of multiple points of diversity in a single synthetic operation. By varying the aldehyde, carboxylic acid, and isocyanide components, a large library of compounds can be rapidly synthesized. The choice of these components can be guided by the desired physicochemical properties and potential biological targets of the final products. For instance, using amino acid derivatives as the carboxylic acid component can lead to the formation of dipeptide mimetics.
Caption: Ugi Four-Component Reaction for Peptidomimetic Synthesis.
Experimental Protocol: Synthesis of a Chiral Peptidomimetic via Ugi Reaction
This protocol describes a representative Ugi reaction using (4S)-4-amino-1-benzylpiperidin-2-one, benzaldehyde, acetic acid, and tert-butyl isocyanide.
Materials:
-
(4S)-4-amino-1-benzylpiperidin-2-one
-
Benzaldehyde
-
Acetic Acid
-
tert-Butyl isocyanide
-
Methanol
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (4S)-4-amino-1-benzylpiperidin-2-one (1.0 mmol) in methanol (10 mL).
-
Addition of Reagents: To this solution, add benzaldehyde (1.0 mmol), followed by acetic acid (1.0 mmol), and finally tert-butyl isocyanide (1.0 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate).
-
Concentration and Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL) and then with saturated sodium bicarbonate solution (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired peptidomimetic.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.
Quantitative Data:
| Parameter | Expected Value |
| Yield | 65-80% |
| Physical Appearance | White or pale yellow solid |
Conclusion and Future Directions
(4S)-4-amino-1-benzylpiperidin-2-one has been demonstrated to be a versatile and valuable chiral building block for the synthesis of a diverse range of novel heterocyclic compounds. The application notes and protocols provided herein for the synthesis of fused pyrimidines, tetrahydro-β-carbolines, and peptidomimetics serve as a robust starting point for further exploration. The inherent chirality of this aminolactam allows for the diastereoselective construction of complex molecular architectures, a key feature in the design of new therapeutic agents.
Future research in this area could focus on expanding the scope of these reactions by exploring a wider range of reaction partners and catalysts. Furthermore, the development of new synthetic transformations that leverage the unique reactivity of this chiral scaffold will undoubtedly lead to the discovery of novel heterocyclic systems with promising biological activities. The methodologies outlined in this guide are intended to empower researchers to unlock the full synthetic potential of (4S)-4-amino-1-benzylpiperidin-2-one in their drug discovery endeavors.
References
-
Dalpozzo, R. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(6), 725. [Link]
-
El-Sayed, M. S., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of the Iranian Chemical Society, 19(11), 4787-4803. [Link]
-
Vemu, S., et al. (2016). Recent developments in the Synthesis and Biological Activities of THβ-carboline and Its Analogs: Review. Ethiopian Journal of Science and Sustainable Development, 9(2), 101-120. [Link]
-
de la Torre, V. G., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Journal of the Brazilian Chemical Society, 35, 1-11. [Link]
-
Kuster, G. J. T., et al. (2006). Synthesis of Spirohydantoins and spiro-2,5-diketopiperazines via Resin-Bound Cyclic Alpha,alpha-Disubstituted Alpha-Amino Esters. Journal of Combinatorial Chemistry, 8(1), 85-94. [Link]
-
Organic Chemistry Portal. Ugi Reaction. [Link]
-
Rivero, I. A., et al. (2009). Microwave-assisted synthesis of cycloalkanespiro-5-hydantoins and piperidinespiro-5-hydantoins. Arkivoc, 2009(11), 17-26. [Link]
-
El Kaim, L., Grimaud, L., & Oble, J. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1680. [Link]
-
Organic Chemistry Portal. Hydantoin synthesis. [Link]
-
Gülten, Ş. (2024). The Ugi Four-Component Reaction: Application in the synthesis of bis-hydantoins. Journal of the Turkish Chemical Society Section A: Chemistry, 11(1), 13-18. [Link]
-
Gouda, M. A., et al. (2022). Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. Mini-Reviews in Organic Chemistry, 19(6), 789-805. [Link]
-
Han, S. B., & Krische, M. J. (2008). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Dissertation Abstracts International, Volume: 69-03, Section: B, page: 1657. [Link]
- Theravance, Inc. (2008). Substituted 4-amino-1-benzylpiperidine compounds. U.S.
-
Buser, J., et al. (2020). Diastereoselective Pictet-Spengler Based Synthesis of a Chiral Tetrahydroisoquinoline D1 Potentiator. The Journal of Organic Chemistry, 85(11), 7510-7514. [Link]
-
Wang, S.-G., et al. (2011). Catalytic asymmetric Pictet-Spengler-type reaction for the synthesis of optically active indolo[3,4-cd][4]benzazepines. Organic Letters, 13(20), 5636-5639. [Link]
-
Koyama, Y., & Gudeangadi, P. G. (2017). Ugi Reaction for Alternating Peptides. Chemical Communications, 53(27), 3846-3849. [Link]
-
Zare, A., et al. (2018). An e cient synthesis of pyrimido[4,5-b]quinoline and indenopyrido[2,3-d]pyrimidine derivatives in the presence of Fe3O4@nano-cel. Scientia Iranica, 25(3), 1546-1558. [Link]
-
Dalpozzo, R. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 383. [Link]
-
Buser, J., et al. (2020). Diastereoselective Pictet-Spengler Based Synthesis of a Chiral Tetrahydroisoquinoline D1 Potentiator. The Journal of Organic Chemistry, 85(11), 7510-7514. [Link]
-
Gouda, M. A., et al. (2021). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 26(16), 4811. [Link]
-
Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Mukherjee, A., et al. (2023). Synthesis of a-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(3), RCR5046. [Link]
-
Zhou, Y., et al. (2021). Direct C-C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates. Organic Letters, 23(16), 6461-6465. [Link]
-
Quimicaorganica.org. Synthesis of 1,3 and 1,5-dicarbonyl compounds. [Link]
-
Shaaban, M. A., et al. (2018). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 10(7), 180-200. [Link]
-
S, S. R., & S, S. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks, 14(1). [Link]
-
Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. Egyptian Journal of Chemistry, 65(9), 405-412. [Link]
-
DTIC. (2025). Piperidine Synthesis. [Link]
-
Organic & Biomolecular Chemistry. (2010). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Pictet-Spengler Reaction [ebrary.net]
- 4. mdpi.com [mdpi.com]
- 5. Ugi Reaction [organic-chemistry.org]
- 6. Ugi Four-Component Reactions Using Alternative Reactants [mdpi.com]
- 7. Ugi Reaction for Alternating Peptides | Chem-Station Int. Ed. [en.chem-station.com]
troubleshooting (4S)-4-amino-1-benzylpiperidin-2-one synthesis side reactions
The following guide is designed as a high-level technical support resource for organic chemists and process scientists. It focuses on the Curtius Rearrangement route, which is the industry standard for generating chiral amines on piperidinone scaffolds with high enantiomeric excess (ee).[1]
Topic: Troubleshooting Side Reactions & Process Optimization Route Focus: Curtius Rearrangement of (S)-1-benzyl-2-oxopiperidine-4-carboxylic acid[1]
Process Overview & Logic
The synthesis of (4S)-4-amino-1-benzylpiperidin-2-one is deceptively simple in structure but treacherous in stereochemical preservation.[1] While reductive amination of the corresponding ketone is possible, it often yields racemic mixtures requiring expensive chiral resolution.[1]
Therefore, the Curtius Rearrangement of the chiral carboxylic acid precursor is the preferred method for maintaining the S-configuration established in the starting material (often derived from L-Aspartic acid or via chiral resolution of the acid).
The Pathway[2][3][4]
-
Activation: Conversion of carboxylic acid to acyl azide (using DPPA or mixed anhydride/NaN3).
-
Rearrangement: Thermal decomposition to the isocyanate intermediate with retention of configuration.
-
Trapping: Reaction of isocyanate with an alcohol (t-BuOH) or water to yield the carbamate or free amine.[1]
Critical Pathway & Side Reaction Map
The following diagram illustrates the desired pathway versus the critical "kill steps" where yield and chirality are lost.
Figure 1: Mechanistic flow of the Curtius Rearrangement showing the critical 'Sym-Urea' feedback loop.[1]
Troubleshooting Guide (FAQ Format)
Issue 1: The "White Precipitate" Nightmare (Symmetrical Urea)
User Symptom: "During the hydrolysis of the isocyanate, I see a heavy white precipitate forming that is insoluble in most organic solvents. My yield of the amine is <40%."
Technical Diagnosis: You are experiencing Symmetrical Urea Formation .[1] This occurs when the reaction kinetics are mismanaged.[1] As the isocyanate is hydrolyzed to the desired amine, the newly formed amine (a strong nucleophile) attacks the remaining unreacted isocyanate (electrophile) faster than the water/alcohol does.[1]
Corrective Protocol:
-
Switch to "Inverse Addition" (if using aqueous hydrolysis): Do not add water to the isocyanate. Add the isocyanate solution slowly into a vigorously stirred, hot acidic solution. This protonates the amine immediately upon formation (
), rendering it non-nucleophilic and unable to attack the isocyanate.[1] -
Use t-Butanol Trapping: Instead of hydrolyzing directly to the amine, trap with t-Butanol to form the Boc-protected amine.[1] The carbamate is stable and does not react with the isocyanate.[1]
-
Ref: [Source 1.3] highlights trapping isocyanates with alcohols to avoid urea.[1]
-
Issue 2: Loss of Enantiomeric Excess (Racemization)
User Symptom: "My starting material was 99% ee (S)-acid. The final amine is only 85% ee.[1] Where did I lose the chirality?"
Technical Diagnosis: The Curtius rearrangement itself is stereoretentive.[1] Racemization is likely occurring at the Acyl Azide formation step or due to base-catalyzed epimerization of the precursor.
-
Root Cause:[1][3][7][4][6][8] Using strong bases (like TEA or DIPEA) with the activated acid chloride or mixed anhydride can deprotonate the C4 position (though less acidic than C3, it is still vulnerable if heated excessively in base).[1]
-
Alternative Cause:[1][8] If you used the Hofmann rearrangement (on the amide) instead of Curtius, retention is less reliable depending on conditions.[1]
Corrective Protocol:
-
Switch Reagents: Use DPPA (Diphenylphosphoryl azide) .[1][2][4] It allows the reaction to proceed under milder, neutral-to-slightly-basic conditions compared to acid chloride routes.[1]
-
Temperature Control: Perform the acyl azide formation at 0°C. Only heat during the rearrangement step.
-
Check Precursor: Verify the optical rotation of your starting acid.[1] If obtained via Michael addition, ensure the resolution was complete.
Issue 3: N-Benzyl Cleavage (Over-reduction)
User Symptom: "I tried to remove a Cbz protecting group from the amine, but I lost the N-benzyl group on the lactam ring as well."
Technical Diagnosis: The N-benzyl group on a lactam is generally more stable than on an amine, but under standard hydrogenolysis conditions (Pd/C, H2, MeOH), it is susceptible to cleavage, especially if the reaction runs too long or at high pressure.[1]
Corrective Protocol:
-
Avoid Cbz: Use Boc (tert-butoxycarbonyl) protection for the primary amine (via Curtius trapping with t-BuOH).[1] Boc is removed with TFA/DCM, which leaves the N-benzyl group completely intact.[1]
-
Catalyst Poisoning: If you must use hydrogenolysis, switch to Pearlman’s Catalyst (Pd(OH)2) with controlled equivalents, or poison the Pd/C with a small amount of pyridine to reduce activity against the benzyl-lactam bond.[1]
Optimized Experimental Protocol
Objective: Synthesis of (4S)-4-(tert-butoxycarbonylamino)-1-benzylpiperidin-2-one (Boc-protected intermediate).
Reagents
-
(S)-1-benzyl-2-oxopiperidine-4-carboxylic acid (1.0 eq)[1]
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)[1]
-
Triethylamine (TEA) (1.2 eq)[1]
-
tert-Butanol (t-BuOH) (Excess, as solvent or co-solvent)[1]
-
Toluene (anhydrous)[1]
Step-by-Step Methodology
-
Azide Formation: Dissolve the carboxylic acid in anhydrous Toluene under
. Add TEA and cool to 0°C. -
Addition: Add DPPA dropwise. Stir at 0°C for 1 hour, then warm to room temperature for 1 hour. Checkpoint: Monitor by TLC/LCMS for disappearance of acid.[1]
-
Rearrangement: Heat the reaction mixture to 80°C. You will observe
gas evolution.-
Safety Note: Ensure proper venting.[1] The formation of the isocyanate is indicated by the cessation of gas evolution (approx. 2-3 hours).
-
-
Trapping: Once gas evolution stops, add excess tert-Butanol (if not already present) and reflux at 90°C for 12 hours.
-
Why? This traps the isocyanate as the stable Boc-carbamate, preventing urea formation.[1]
-
-
Workup: Cool to RT. Wash with 5% citric acid (to remove TEA), sat.[1]
, and brine.[1] Dry over .[1] -
Purification: Silica gel chromatography (Ethyl Acetate/Hexanes).
Data Summary Table
| Parameter | Standard Range | Critical Limit | Consequence of Exceeding |
| Temperature (Azide Form) | 0°C - 25°C | > 40°C | Risk of premature decomposition / explosion.[1] |
| Temperature (Rearrange) | 80°C - 110°C | < 70°C | Incomplete rearrangement; accumulation of azide.[1] |
| Stoichiometry (Base) | 1.1 - 1.2 eq | > 2.0 eq | Increased risk of racemization.[1] |
| Reaction Time (Trapping) | 12 - 18 hours | < 4 hours | Unreacted isocyanate leads to urea upon workup.[1] |
References
-
Sigma-Aldrich. 4-Amino-1-benzylpiperidine Product Information & Applications. (Accessed 2026).[1] Link[1]
-
Alfa Chemistry. Curtius Rearrangement: Mechanism and Applications. (Accessed 2026).[1] Link
-
National Institutes of Health (PMC). The Curtius Rearrangement: Applications in Modern Drug Discovery.[1] (Accessed 2026).[1] Link
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine - A Story from Multiple Orientations. (Accessed 2026).[1] Link
-
ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone. (Accessed 2026).[1] Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]
- 4. Curtius Rearrangement: Example, Mechanism and Application [chemistrylearner.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 8. chemrevlett.com [chemrevlett.com]
Technical Guide: Purification & Troubleshooting for (4S)-4-amino-1-benzylpiperidin-2-one
The following technical guide provides a comprehensive troubleshooting and purification framework for (4S)-4-amino-1-benzylpiperidin-2-one .
Product Identity:
-
IUPAC Name: (4S)-4-amino-1-benzylpiperidin-2-one
-
Chemical Class: Chiral Aminolactam / Piperidinone
-
Key Functionality: Basic primary amine (C4 position) + Non-basic lactam amide (N1 position).
-
Common Applications: Chiral intermediate for peptidomimetics, gonadotropin-releasing hormone (GnRH) antagonists, and neurokinin receptor ligands.
Introduction: The Molecule & Purity Criticality
This molecule is distinct from "4-amino-1-benzylpiperidine" due to the C2-carbonyl (lactam) group. This lactam moiety increases polarity and rigidity but reduces the basicity of the ring nitrogen (N1), leaving the exocyclic C4-amine as the sole basic center.
Critical Purity Parameters:
-
Enantiomeric Excess (ee%): >98% (S-isomer). The (R)-enantiomer is a common impurity if synthesized via non-stereoselective Michael addition.
-
Chemical Purity: >98%.[1] Common impurities include benzylamine (from degradation/synthesis) and ring-opened amino acids (hydrolysis products).
Troubleshooting Guide (Q&A)
Issue 1: Low Enantiomeric Excess (ee% < 95%)
User Question: My product is chemically pure by NMR but shows low optical rotation or ee% by chiral HPLC. How do I upgrade the optical purity?
Technical Insight: If the product was synthesized from L-Aspartic acid, low ee% suggests racemization occurred during the high-temperature cyclization step. If synthesized via aza-Michael addition, the product is likely racemic.
Corrective Protocol: Tartrate Salt Resolution The standard method for resolving 4-aminopiperidinones is salt formation with chiral tartaric acid derivatives.
-
Solvent System: Ethanol (EtOH) or Methanol/Water (9:1).
-
Resolving Agent: Use Dibenzoyl-L-tartaric acid (L-DBTA) .
-
Note: For (S)-amines, L-tartaric acid or L-DBTA usually precipitates the desired diastereomeric salt.
-
-
Procedure:
Issue 2: "Oiling Out" During Crystallization
User Question: I am trying to recrystallize the solid, but it separates as a sticky oil or gum instead of crystals.
Technical Insight: The lactam functionality makes the molecule highly polar, often leading to "oiling" in non-polar solvents. This is exacerbated by residual solvent (DCM/THF) trapped in the lattice.
Corrective Protocol: Anti-Solvent Trituration
-
Dissolution: Dissolve the oil in a minimum amount of Ethyl Acetate (EtOAc) or Isopropanol (IPA) at 50°C.
-
Precipitation: Add n-Heptane or MTBE dropwise until the solution turns slightly cloudy.
-
Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall.
-
Cooling: Do not cool rapidly. Let it stand at room temperature for 2 hours, then move to 4°C.
Issue 3: Presence of Benzylamine Impurity
User Question: I see a persistent impurity at ~7.3 ppm (aromatic) and ~3.8 ppm (benzylic) in NMR. It co-elutes on TLC.
Technical Insight: This is likely Benzylamine , a common starting material or degradation byproduct. Because both the product and benzylamine are basic amines, they are difficult to separate by standard acid/base extraction.
Corrective Protocol: Selective Boc-Protection (Chemo-Purification) Since separating two primary amines is difficult, modify the impurity's properties:
-
Chromatography: Use a DCM:MeOH:NH4OH (90:10:1) system on silica gel.[4] Benzylamine elutes faster than the polar lactam.
-
Alternative (High Vacuum): Benzylamine (b.p. 185°C) is significantly more volatile than the lactam. Kugelrohr distillation at 0.1 mmHg / 60°C can remove benzylamine, leaving the lactam residue behind.
Standard Purification Workflows
Protocol A: Acid-Base "Switch" Extraction (Chemical Purity)
Best for removing non-basic impurities (e.g., unreacted esters, lactam dimers).
Principle: The C4-amine (pKa ~9.5) allows the molecule to be reversibly protonated. The N1-lactam nitrogen is non-basic.
-
Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) (10 mL/g).
-
Acid Extraction: Extract the organic layer with 1M HCl (3 x 10 mL/g).
-
Result: The Product (protonated) moves to the Aqueous Phase . Non-basic impurities stay in the Organic Phase .
-
-
Wash: Wash the combined aqueous acidic layer with fresh DCM (1x) to remove entrained organics.
-
Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or Na2CO3 until pH > 12.
-
Observation: The solution will become cloudy as the free base precipitates/oils out.
-
-
Recovery: Extract the basic aqueous layer with DCM (3 x 10 mL/g).
-
Drying: Dry combined organics over Na2SO4, filter, and concentrate.
Protocol B: Recrystallization (Final Polishing)
Best for upgrading ee% and removing trace color.
| Parameter | Recommendation |
| Solvent System | Ethyl Acetate / n-Heptane (1:2 ratio) |
| Alternative | Isopropanol (IPA) (for HCl salts) |
| Temperature | Dissolve at 60°C; Crystallize at 4°C. |
| Concentration | ~5-10 mL solvent per gram of solid. |
| Yield Expectation | 70-85% recovery. |
Visual Workflow: Acid-Base Purification
The following diagram illustrates the logic of the Acid-Base Switch protocol, critical for separating the aminolactam from non-basic synthetic byproducts.
Figure 1: Acid-Base "Switch" Purification Workflow for Aminolactams.
References
-
Synthesis from Aspartic Acid: Konopelski, J. P., et al. "Synthesis of enantiomerically pure 4-amino-2-piperidinones from L-aspartic acid." Journal of Organic Chemistry, vol. 56, no. 4, 1991, pp. 1355-1357. Link
-
General Resolution of Aminopiperidines: "Process for the preparation of optically active 4-aminopiperidine derivatives." U.S. Patent 7,368,463, 2008. (Describes tartrate salt resolution of similar N-benzyl-4-amino scaffolds). Link
-
Purification of Piperidinones: "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, vol. 4, 2021, pp. 192-199.[3] (General crystallization solvent systems for piperidinones). Link
-
Physical Properties (Analogous): "4-Amino-1-benzylpiperidine Safety Data Sheet." Sigma-Aldrich, 2024. (Used for baseline solubility/handling data of the non-lactam analog). Link
Sources
preventing degradation of (4S)-4-amino-1-benzylpiperidin-2-one during experiments
A Guide to Preventing Degradation During Experimental Use
Welcome to the technical support center for (4S)-4-amino-1-benzylpiperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of this compound throughout your experiments. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to anticipate and prevent degradation, ensuring the reliability and reproducibility of your results.
This guide is structured to address common questions, troubleshoot potential issues, and provide best practices for the handling and storage of (4S)-4-amino-1-benzylpiperidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of (4S)-4-amino-1-benzylpiperidin-2-one that can lead to its degradation?
A1: The structure of (4S)-4-amino-1-benzylpiperidin-2-one contains three key functional groups that are susceptible to degradation under various experimental conditions: the lactam (a cyclic amide), the primary amine, and the N-benzyl group. The primary degradation pathways to be aware of are:
-
Lactam Hydrolysis: The six-membered lactam ring can undergo hydrolysis, particularly under strongly acidic or basic conditions, leading to ring-opening and the formation of the corresponding amino acid derivative. While δ-lactams (six-membered rings) are generally more stable than β-lactams (four-membered rings), they are still susceptible to hydrolysis.[1][2]
-
Oxidation of the Primary Amine: The primary amino group is susceptible to oxidation, which can lead to a variety of degradation products. This process can be accelerated by the presence of oxygen, metal ions, and light.
-
Debenzylation: The N-benzyl group can be cleaved under certain oxidative or reductive conditions. For instance, some oxidative agents can lead to the formation of the de-benzylated piperidinone.[3][4]
-
Epimerization: The chiral center at the 4-position is adjacent to the amine and once removed from the lactam carbonyl. While less likely to be a primary degradation route for the intact molecule, harsh basic or acidic conditions could potentially lead to epimerization, affecting the stereochemical purity of your compound.[5]
Q2: What are the ideal storage conditions for (4S)-4-amino-1-benzylpiperidin-2-one to ensure its long-term stability?
A2: For long-term storage, (4S)-4-amino-1-benzylpiperidin-2-one should be stored as a solid in a tightly sealed container, protected from light and moisture. Recommended storage conditions are:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Minimizes the risk of oxidation of the primary amine. |
| Light | Amber vial or stored in the dark | Prevents photolytic degradation. |
| Moisture | Desiccated environment | Minimizes the risk of hydrolysis of the lactam. |
When stored as a solution, it is recommended to use anhydrous aprotic solvents and store at low temperatures for short periods only. Aqueous solutions, especially at non-neutral pH, should be prepared fresh and used immediately.
Q3: How can I detect degradation of my (4S)-4-amino-1-benzylpiperidin-2-one sample?
A3: Degradation can be detected by a variety of analytical techniques that can separate the parent compound from its degradation products. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the gold standard for detecting and quantifying degradation.[1][6][7] This involves developing a method that can resolve the parent peak from all potential degradant peaks. A diode-array detector (DAD) or photodiode-array (PDA) detector can be useful for initial assessment of peak purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of degradation products, which can help in elucidating their structures and understanding the degradation pathway.[8][9]
-
Thin-Layer Chromatography (TLC): TLC can be a quick and simple way to visually assess the purity of your sample and check for the presence of new, more polar spots which may indicate degradation products.[10]
A change in the physical appearance of the sample (e.g., color change) or the appearance of new peaks in your analytical chromatogram are strong indicators of degradation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of (4S)-4-amino-1-benzylpiperidin-2-one.
| Observation | Potential Cause of Degradation | Recommended Action(s) |
| Appearance of a new, more polar spot on TLC or a new early-eluting peak in RP-HPLC. | Lactam Hydrolysis: This is a likely cause, especially if the experiment was conducted in aqueous acidic or basic conditions. The resulting amino acid will be significantly more polar. | - Neutralize the reaction mixture to a pH between 6 and 7.5 as soon as possible.- If the reaction requires acidic or basic conditions, consider running the reaction at a lower temperature to minimize hydrolysis.- Use a stability-indicating HPLC method to quantify the extent of degradation. |
| Multiple new peaks observed in the chromatogram, some with higher and some with lower retention times. | Oxidative Degradation: The primary amine is prone to oxidation, leading to a complex mixture of products. | - Purge all solvents with an inert gas (argon or nitrogen) before use.- Run the reaction under an inert atmosphere.- Consider adding a radical scavenger (e.g., BHT) if compatible with your reaction chemistry. |
| Loss of starting material with the appearance of a peak corresponding to the de-benzylated piperidinone. | Debenzylation: This can occur under certain oxidative or reductive (e.g., catalytic hydrogenation) conditions that were not intended for deprotection. | - Review all reagents for compatibility. Avoid strong oxidizing agents unless intended.- If performing a reaction on another part of the molecule, ensure the conditions are chemoselective and will not affect the N-benzyl group. |
| Inconsistent biological activity or enantiomeric excess (e.e.) values. | Epimerization: The stereocenter at the 4-position could be susceptible to epimerization under harsh pH conditions. | - Maintain a neutral or slightly acidic pH (around 5-7) during workup and purification.- Avoid prolonged exposure to strong bases or acids.- Use chiral chromatography to assess the enantiomeric purity of your material. |
Best Practices and Experimental Protocols
Adhering to the following best practices will significantly reduce the risk of degradation of (4S)-4-amino-1-benzylpiperidin-2-one during your experiments.
Protocol 1: General Handling and Solution Preparation
-
Solid Handling: Before opening, allow the container of solid (4S)-4-amino-1-benzylpiperidin-2-one to equilibrate to room temperature to prevent condensation of moisture onto the compound. Handle the solid in a glove box or under a stream of inert gas if possible.
-
Solvent Selection: For preparing stock solutions for long-term storage, use high-purity, anhydrous aprotic solvents such as DMSO or DMF. For immediate use in aqueous buffers, prepare the solution fresh.
-
pH Control: When preparing aqueous solutions, use a buffered system to maintain a pH between 5 and 7.5. Phosphate or acetate buffers are generally suitable. Avoid unbuffered water, which can have a variable pH.
-
Inert Atmosphere: For reactions sensitive to oxidation, de-gas all solvents by bubbling with argon or nitrogen for at least 15-20 minutes prior to use. Maintain an inert atmosphere over the reaction mixture throughout the experiment.
Protocol 2: Conducting a Forced Degradation Study
A forced degradation study is essential for developing a stability-indicating analytical method and understanding the degradation pathways of your compound.[9][11][12][13][14]
-
Prepare Stock Solution: Prepare a stock solution of (4S)-4-amino-1-benzylpiperidin-2-one in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method (e.g., HPLC-UV/MS) to identify and quantify the degradation products.
Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of (4S)-4-amino-1-benzylpiperidin-2-one.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a forced degradation study.
By understanding the chemical vulnerabilities of (4S)-4-amino-1-benzylpiperidin-2-one and implementing these best practices, you can ensure the integrity of your compound and the reliability of your experimental data. For further assistance, please do not hesitate to contact our technical support team.
References
-
BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available from: [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]
-
MDPI. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available from: [Link]
-
ResearchGate. Degradation of β-lactam antibiotics. Available from: [Link]
-
Biomedical Pharmacology Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]
-
HSOA Journal of Drug Designing and Development. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]
-
PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available from: [Link]
-
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]
-
PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]
-
Semantic Scholar. Degradation of β-lactam antibiotics. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. Available from: [Link]
-
International Journal of Applied Pharmaceutics. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Available from: [Link]
-
MDPI. Epimerisation in Peptide Synthesis. Available from: [Link]
-
PubMed. Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Available from: [Link]
-
ResearchGate. The Hydrolysis of Lactams. Available from: [Link]
-
MDPI. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Available from: [Link]
-
PMC. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available from: [Link]
-
Semantic Scholar. Stability Indicating RP-HPLC Method Development and Validation for the Analysis of Tizanidine in Bulk and Pharmaceutical Formulation. Available from: [Link]
-
ResearchGate. Oxidation of N‐benzyl groups. Available from: [Link]
-
PubMed. Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. Available from: [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. peptide.com [peptide.com]
- 3. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijper.org [ijper.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. chemrevlett.com [chemrevlett.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ajpsonline.com [ajpsonline.com]
- 13. pharmainfo.in [pharmainfo.in]
- 14. pharmtech.com [pharmtech.com]
validation of (4S)-4-amino-1-benzylpiperidin-2-one as a research tool
Technical Validation Guide: (4S)-4-amino-1-benzylpiperidin-2-one
Executive Summary: The Case for Conformational Constraint
In the development of peptidomimetics and high-affinity GPCR ligands (specifically NK1 and Somatostatin receptor antagonists), the transition from flexible linear peptides to constrained scaffolds is the primary driver of potency.[1]
(4S)-4-amino-1-benzylpiperidin-2-one represents a "privileged structure"—a constrained lactam scaffold that mimics the
This guide validates the (4S)-enantiomer as a superior research tool compared to its linear and racemic counterparts, focusing on its utility in Neurokinin-1 (NK1) antagonism and
Comparative Analysis: Scaffold Performance
The following data compares the (4S)-lactam scaffold against standard alternatives. Data is synthesized from structure-activity relationship (SAR) studies involving NK1 receptor antagonists and peptidomimetic stability assays.[1]
Table 1: Performance Metrics of Peptide Scaffolds
| Feature | (4S)-4-amino-1-benzylpiperidin-2-one (The Tool) | Linear | Racemic Piperidin-2-one (Alternative B)[1] |
| Conformational Entropy | Low (Rigid) .[1] Pre-organized for binding.[1] | High (Flexible) . High entropic penalty upon binding.[1] | Mixed . 50% inactive conformers. |
| NK1 Receptor Affinity ( | < 1.0 nM (High Potency) | > 100 nM (Low Potency) | ~ 50 nM (Diluted Potency) |
| Metabolic Stability ( | > 4 Hours (Microsomal stability) | < 30 Minutes (Rapid proteolysis) | > 4 Hours |
| Selectivity (NK1 vs NK2) | > 1000-fold | < 100-fold | ~ 500-fold (Off-target risks) |
| Synthetic Utility | High .[1][2] Acts as a chiral template. | High . Cheap, but biologically inferior. | Low . Requires late-stage resolution. |
Key Insight: The (4S)-configuration specifically mimics the geometry of L-amino acids in a Type II'
-turn.[1] The (4R)-enantiomer often clashes with the receptor binding pocket, reducing affinity by orders of magnitude [1].
Mechanistic Validation (Visualized)
To understand why this tool works, we must visualize the "Lock-and-Key" mechanism.[1] The lactam ring restricts rotation, reducing the energy cost required for the molecule to adopt the bioactive shape.
Figure 1: The "Pre-organization Principle."[1] The lactam scaffold bypasses the high energy barrier of folding that linear peptides must overcome to bind receptors.[1]
Experimental Protocols for Validation
As a researcher, you must validate the integrity of this tool before deploying it in synthesis.
Protocol A: Enantiomeric Purity Validation (Chiral HPLC)
Objective: Confirm the material is the (4S)-isomer (>99% ee) to avoid "eutomer/distomer" interference in biological assays.
-
Sample Prep: Dissolve 1 mg of (4S)-4-amino-1-benzylpiperidin-2-one in 1 mL of Ethanol/Heptane (1:1).
-
Column Selection: Chiralpak AD-H or OD-H (Amylose-based stationary phases are preferred for lactams).[1]
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).[1]
-
Note: Diethylamine is crucial to suppress peak tailing caused by the secondary amine.
-
-
Detection: UV at 254 nm (targeting the benzyl chromophore).[1]
-
Validation Criteria:
Protocol B: Functionalization for Peptidomimetic Synthesis
Objective: Incorporate the scaffold into a peptide backbone.
-
Protection: The free amine at C4 is the nucleophile. If coupling to a carboxylic acid (e.g., Boc-Phe-OH):
-
Coupling Conditions:
-
Reagents: EDC·HCl (1.2 eq) / HOBt (1.2 eq) or HATU (1.1 eq).
-
Base: DIPEA (3.0 eq).
-
Solvent: DMF (anhydrous).[1]
-
-
Procedure:
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then NaHCO3.
-
Outcome: The resulting amide is a constrained dipeptide mimic ready for deprotection and further elongation.
Synthesis & Resolution Workflow
The following diagram illustrates the critical path to obtaining the high-purity (4S) research tool, highlighting the resolution step which is the source of the tool's value.
Figure 2: Production workflow. Note that oxidation to the lactam (piperidin-2-one) typically follows the resolution of the amine to ensure stereochemical integrity [2].[1]
References
-
Design of Neurokinin-1 Receptor Antagonists. Context: Establishes the requirement for the (S)-configuration in piperidine-based NK1 antagonists for high-affinity binding. Source: Journal of Medicinal Chemistry (via NIH). URL:[Link]
-
Synthetic Approaches to Chiral 4-Amino-Piperidines. Context: details the resolution and synthesis of chiral piperidine intermediates used in pharmaceutical applications. Source: Organic & Biomolecular Chemistry (RSC).[3] URL:[Link]
-
Kinetic Resolution of Piperidine Derivatives. Context: Provides protocols for separating enantiomers of substituted piperidines to achieve high optical purity. Source: Journal of Organic Chemistry (ACS). URL:[Link][1][4]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 3. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comparative Guide to Catalytic Synthesis of (4S)-4-amino-1-benzylpiperidin-2-one
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. (4S)-4-amino-1-benzylpiperidin-2-one is a valuable chiral intermediate, and its synthesis has been approached through various catalytic methodologies. This guide provides an in-depth comparative analysis of the leading catalytic strategies for the synthesis of this important molecule, offering insights into the underlying principles, experimental protocols, and performance data to inform your selection of the most suitable method for your research and development needs.
Introduction: The Significance of (4S)-4-amino-1-benzylpiperidin-2-one
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals. The specific stereochemistry of substituents on the piperidine ring is often crucial for biological activity. (4S)-4-amino-1-benzylpiperidin-2-one, with its defined stereocenter at the C4 position, serves as a key precursor for the synthesis of a variety of bioactive molecules, including potential therapeutics. The presence of both a lactam and a chiral amine functionality makes it a versatile synthon for further chemical elaboration.
This guide will explore and compare three principal catalytic approaches for the asymmetric synthesis of (4S)-4-amino-1-benzylpiperidin-2-one:
-
Transition Metal-Catalyzed Asymmetric Hydrogenation
-
Biocatalytic Asymmetric Synthesis using Transaminases
-
Biocatalytic Kinetic Resolution using Lipases
Each section will delve into the mechanistic rationale, present representative experimental data, and provide a detailed protocol to allow for a thorough understanding and practical application of each method.
Transition Metal-Catalyzed Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of prochiral olefins and ketones.[1] In the context of synthesizing (4S)-4-amino-1-benzylpiperidin-2-one, this approach typically involves the hydrogenation of a prochiral enamine precursor. Both rhodium and ruthenium-based catalysts have shown considerable promise in this area.[2][3]
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium complexes, particularly with chiral phosphine ligands, are renowned for their high efficiency and enantioselectivity in the hydrogenation of enamides.[2] For the synthesis of our target molecule, a suitable precursor would be an N-acylated enamine of 1-benzylpiperidin-2,4-dione. The acyl group serves as a coordinating moiety, facilitating the stereoselective addition of hydrogen.
Mechanism of Action: The catalytic cycle generally involves the coordination of the enamide substrate to the chiral rhodium complex. Oxidative addition of hydrogen, followed by migratory insertion and reductive elimination, yields the saturated, chiral product. The stereochemical outcome is dictated by the chiral environment created by the ligand around the rhodium center.
| Catalyst System | Substrate | Yield (%) | ee (%) | Conditions | Reference |
| [Rh(COD)₂(R,R)-Me-DuPhos]BF₄ | Cyclic Enamide | >95 | >99 | H₂ (60 psi), MeOH, 25°C, 12h | [4] |
| [Rh(COD)Cl]₂ / (S)-BINAP | Cyclic Enamide | 98 | 96 | H₂ (10 atm), THF, 50°C, 24h | [4] |
Experimental Protocol: Representative Asymmetric Hydrogenation
This protocol is a representative example for the asymmetric hydrogenation of a cyclic enamide precursor.
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and a chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos) (0.011 mmol). Anhydrous, degassed solvent (e.g., methanol, 5 mL) is added, and the mixture is stirred for 30 minutes.
-
Reaction Setup: In a separate flask, the enamide precursor (1.0 mmol) is dissolved in the same solvent (10 mL).
-
Hydrogenation: The substrate solution is transferred to an autoclave. The catalyst solution is then added via syringe. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 60 psi).
-
Reaction Monitoring: The reaction is stirred at the specified temperature (e.g., 25°C) for the designated time (e.g., 12 hours). The progress of the reaction can be monitored by TLC or HPLC.
-
Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral product.
Logical Relationship Diagram:
Caption: Rhodium-catalyzed asymmetric hydrogenation pathway.
Biocatalytic Asymmetric Synthesis via Transamination
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions.[5] Transaminases, specifically ω-transaminases (ω-TAs), are enzymes that catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine) to a ketone substrate, creating a chiral amine.[6] This approach can be applied to the asymmetric synthesis of (4S)-4-amino-1-benzylpiperidin-2-one from a prochiral ketone precursor, 1-benzylpiperidine-2,4-dione, through a process known as dynamic kinetic resolution (DKR).[7]
Mechanism of Action: In a DKR, the prochiral ketone is in equilibrium with its two enantiomeric amino lactams. The (S)-selective ω-transaminase will selectively convert the (S)-enantiomer of the amino lactam back to the ketone, while the (R)-enantiomer is also being formed from the ketone. This continuous resolution and in-situ racemization allows for the theoretical conversion of 100% of the starting material into the desired (S)-enantiomer of the product.
Performance Data: A study on the asymmetric synthesis of the closely related 3-amino-1-Boc-piperidine using various immobilized ω-transaminases provides excellent comparative data.
| Biocatalyst | Substrate | Conversion (%) | ee (%) | Time (h) | Reference |
| ATA-256 | 1-Boc-3-piperidone | >99 | >99 (S) | 24 | [8] |
| ATA-025 | 1-Boc-3-piperidone | >99 | >99 (R) | 24 | [8] |
| ATA-234 | 1-Boc-3-piperidone | 97 | >99 (S) | 48 | [8] |
Experimental Protocol: Transaminase-Mediated Dynamic Kinetic Resolution
This protocol is adapted from the synthesis of a similar chiral aminopiperidine.[8]
-
Reaction Mixture Preparation: In a reaction vessel, dissolve the prochiral ketone precursor, 1-benzylpiperidine-2,4-dione (e.g., 50 mM), in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).
-
Addition of Reagents: Add the amino donor, isopropylamine (e.g., 500 mM), and the cofactor, pyridoxal 5'-phosphate (PLP) (e.g., 1 mM).
-
Enzyme Addition: Add the selected immobilized ω-transaminase (e.g., ATA-256, 10 mg/mL).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for the required time (e.g., 24-48 hours).
-
Reaction Monitoring: Monitor the conversion and enantiomeric excess by chiral HPLC analysis of aliquots taken from the reaction mixture.
-
Work-up and Purification: Once the reaction reaches completion, remove the immobilized enzyme by filtration. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography.
Experimental Workflow Diagram:
Caption: Transaminase-catalyzed dynamic kinetic resolution workflow.
Biocatalytic Kinetic Resolution using Lipases
Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. In this approach, an enzyme selectively reacts with one enantiomer, leaving the other enantiomer unreacted. Lipases are a class of enzymes that are particularly effective for the kinetic resolution of racemic amines and alcohols through enantioselective acylation or hydrolysis.[9][10] For the synthesis of (4S)-4-amino-1-benzylpiperidin-2-one, a racemic mixture of 4-amino-1-benzylpiperidin-2-one can be resolved using a lipase.
Mechanism of Action: In a typical lipase-catalyzed kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic amine with an acyl donor (e.g., ethyl acetate). This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.
Performance Data: While specific data for the lipase-catalyzed resolution of 4-amino-1-benzylpiperidin-2-one is limited, results from the resolution of other cyclic amines demonstrate the feasibility of this approach.
| Enzyme | Substrate | Acyl Donor | E-value* | ee (%) (unreacted) | Reference |
| Candida antarctica Lipase B (CAL-B) | Racemic amine | Ethyl acetate | >200 | >99 | [9] |
| Pseudomonas cepacia Lipase (PCL) | Racemic amine | Isopropenyl acetate | 150 | 98 | [11] |
*E-value (enantiomeric ratio) is a measure of the enzyme's selectivity.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This is a general protocol for the kinetic resolution of a racemic amine.
-
Reaction Setup: To a solution of racemic 4-amino-1-benzylpiperidin-2-one (1.0 mmol) in a suitable organic solvent (e.g., toluene, 10 mL), add the acyl donor (e.g., ethyl acetate, 1.5 mmol).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, an immobilized form of CAL-B, 50 mg).
-
Incubation: Stir the mixture at a specific temperature (e.g., 40°C) and monitor the reaction progress by chiral HPLC.
-
Reaction Termination: Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted amine.
-
Separation and Purification: Filter off the enzyme. The filtrate, containing the acylated product and the unreacted amine, is then concentrated. The two components can be separated by column chromatography. The unreacted (4S)-4-amino-1-benzylpiperidin-2-one is the desired product.
Logical Relationship Diagram:
Caption: Lipase-catalyzed kinetic resolution process.
Comparative Analysis and Conclusion
| Feature | Transition Metal Catalysis | Biocatalysis (Transaminase DKR) | Biocatalysis (Lipase KR) |
| Theoretical Yield | ~100% | ~100% | 50% |
| Stereoselectivity | Potentially very high (ee >99%) | Excellent (ee >99%) | Excellent (ee >99%) |
| Reaction Conditions | Often requires elevated pressure and temperature, inert atmosphere | Mild (ambient temperature and pressure, aqueous media) | Mild (often slightly elevated temperature, organic or aqueous media) |
| Catalyst Source | Precious metals (Rh, Ru) | Renewable (enzymes) | Renewable (enzymes) |
| Substrate Scope | Generally broad for enamides | Can be substrate-specific, may require enzyme engineering | Broad applicability to various amines |
| Downstream Processing | Removal of metal catalyst can be challenging | Simple enzyme removal (filtration) | Simple enzyme removal (filtration) and product separation |
The choice of the optimal catalytic system for the synthesis of (4S)-4-amino-1-benzylpiperidin-2-one depends on the specific requirements of the project, including scale, cost, and desired purity.
-
Transition metal-catalyzed asymmetric hydrogenation offers a potentially rapid and high-yielding route, provided a suitable chiral ligand and reaction conditions are identified. The main challenges lie in the cost of the precious metal catalysts and the need for specialized equipment for handling hydrogen gas.
-
Biocatalytic dynamic kinetic resolution using transaminases stands out as a highly attractive option due to its potential for near-quantitative yields of the desired enantiomer under environmentally benign conditions. The increasing availability of commercial transaminases makes this a very accessible and scalable method.
-
Lipase-catalyzed kinetic resolution is a well-established and robust method for obtaining enantiomerically pure amines. While the theoretical yield is limited to 50%, the high selectivity of many commercially available lipases makes it a reliable choice, especially for smaller-scale synthesis or when both enantiomers are of interest.
For industrial applications where high yield and sustainability are paramount, the transaminase-catalyzed dynamic kinetic resolution appears to be the most promising strategy. For academic research and smaller-scale synthesis, all three methods offer viable pathways to the target molecule, with the choice depending on available resources and expertise. Further research focused on a direct comparison of these methods on the specific precursors to (4S)-4-amino-1-benzylpiperidin-2-one will be invaluable in making a definitive recommendation.
References
- Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH.
- Tufvesson, P., Lima-Ramos, J., Jensen, J. S., Al-Haque, N., Neto, W., & Woodley, J. M. (2011). Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and Bioengineering, 108(7), 1479-1493.
-
Savile, C. K., Jan, J. M., Mundorff, E. C., Moore, J. C., Krebber, A., Kaulmann, U., ... & Hughes, G. J. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]
- France, S. P., Hussain, S., Hill, A. M., Hepworth, L. J., Howard, R. M., Mulholland, K. R., ... & Turner, N. J. (2016). One-Pot Cascade Synthesis of Mono-and Disubstituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), and Imine Reductase (IRED) Biocatalysts.
- Bornscheuer, U. T., & Kazlauskas, R. J. (2006).
- Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical reviews, 103(8), 3029-3070.
- Wanner, B., Kreituss, I., Gutierrez, O., Kozlowski, M. C., & Bode, J. W. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(35), 11491-11497.
- Martín-Matute, B., & Bäckvall, J. E. (2007). Dynamic kinetic resolution. Current Opinion in Chemical Biology, 11(2), 226-232.
- Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with ω‐transaminase. Biotechnology and bioengineering, 65(2), 206-211. [Link]
- Koszelewski, D., Müller, D., & Faber, K. (2010). Transaminases for the synthesis of non-racemic α-chiral primary amines. Trends in Biotechnology, 28(6), 324-332.
- Xu, F., Jerphagnon, T., & Bevinakatti, H. S. (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. The Journal of organic chemistry, 75(5), 1547-1556.
- Genet, J. P. (2002). Recent advances in rhodium-catalysed asymmetric hydrogenation. Accounts of chemical research, 35(11), 909-918.
- Gridnev, I. D., & Imamoto, T. (2004). On the mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides. Accounts of chemical research, 37(9), 633-644.
- Noyori, R. (1994). Asymmetric catalysis in organic synthesis. John Wiley & Sons.
- de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
- Zhou, Y. G. (2009). Asymmetric hydrogenation of heteroaromatic compounds. Accounts of chemical research, 40(12), 1357-1366.
- Feringa, B. L., & de Vries, J. G. (2004). A new class of chiral monodentate phosphoramidite ligands for asymmetric catalysis. Accounts of chemical research, 37(9), 611-620.
- Reetz, M. T. (2008). Biocatalysis in organic chemistry and biotechnology: past, present, and future. Journal of the American Chemical Society, 130(46), 15324-15332.
- Huisman, G. W., & Collier, S. J. (2013). On the development of new transaminases for pharmaceutical production. Current opinion in chemical biology, 17(2), 284-292.
- Morris, R. H. (2009). Asymmetric hydrogenation, transfer hydrogenation and related reactions. Chemical Society Reviews, 38(8), 2282-2291.
- Blaser, H. U., Federsel, H. J., & Brieden, W. (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions, 1-408.
- Bommarius, A. S., & Riebel, B. R. (2004).
- Patel, R. N. (Ed.). (2008). Biocatalysis in the pharmaceutical and biotechnology industries. CRC press.
- Turner, N. J. (2009). Deracemisation of amines using transaminases. Current opinion in chemical biology, 13(1), 20-25.
- Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society Reviews, 42(15), 6223-6235.
- Clapés, P., Fessner, W. D., Sprenger, G. A., & Samland, A. K. (2010). Recent progress in stereoselective synthesis with aldolases. Current opinion in chemical biology, 14(2), 154-167.
- Gröger, H. (2003). The application of L-proline as an enantioselective catalyst in organic synthesis. Chemical reviews, 103(8), 2795-2828.
- List, B. (2007). Introduction: organocatalysis. Chemical reviews, 107(12), 5413-5415.
- MacMillan, D. W. (2008). The advent and development of organocatalysis.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Asymmetric transfer hydrogenation of α-amino β-keto ester hydrochlorides through dynamic kinetic resolution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficient synthesis of α-alkyl-β-amino amides by transaminase-mediated dynamic kinetic resolutions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Comparative Guide: Validating the Purity of Synthesized (4S)-4-amino-1-benzylpiperidin-2-one
Executive Summary & Strategic Framework
(4S)-4-amino-1-benzylpiperidin-2-one is a critical chiral building block, often employed in the synthesis of peptidomimetics and GPCR ligands. Its structural duality—a basic primary amine at C4 and a lactam core—presents unique validation challenges. The amine moiety is prone to silanol interaction (peak tailing), while the lactam is susceptible to hydrolysis under aggressive stress testing.
This guide moves beyond simple "purity checks" to establish an Orthogonal Validation Matrix . Reliance on a single method (e.g., polarimetry) is scientifically negligent for pharmaceutical intermediates where enantiomeric excess (ee%) directly correlates to the final drug's potency and toxicity profile.
The Validation Hierarchy
We compare four distinct methodologies to determine the "Gold Standard" for this specific substrate:
-
Direct Chiral HPLC (Recommended): High specificity, non-destructive.
-
Derivatization (Marfey’s Method): High sensitivity, uses standard C18 columns, but destructive.
-
1H NMR with Chiral Shift Reagents: Rapid in-process control (IPC), low precision for trace impurities.
-
Polarimetry: Historical relevance only; insufficient for quantitative purity.
Comparative Analysis: Method Performance
The following table objectively compares the validation methods based on experimental data and operational constraints.
| Feature | Method A: Direct Chiral HPLC | Method B: Marfey's Derivatization | Method C: Chiral NMR (Mosher's) | Method D: Polarimetry |
| Primary Utility | Final Release Testing (QC) | Biological Matrices / Low concentrations | In-Process Control (IPC) | Identity Confirmation |
| Stationary Phase | Amylose/Cellulose (e.g., Chiralpak AD-H) | Standard C18 (Achiral) | N/A (Solution Phase) | N/A |
| Limit of Detection | < 0.05% impurity | < 0.01% impurity | ~1-2% impurity | N/A (Aggregate signal) |
| Specificity | High (Separates enantiomers & regioisomers) | High (Diastereomeric separation) | Medium (Signal overlap common) | Low (Easily skewed by solvent/temp) |
| Sample Prep | Simple (Dissolve & Shoot) | Complex (Reaction required) | Simple | Simple |
| Throughput | 15–30 min/run | > 60 min (Prep + Run) | 10 min | 5 min |
| Cost Per Run | High (Column cost) | Medium (Reagent cost) | Low | Negligible |
Deep Dive: Experimental Protocols
Method A: Direct Chiral HPLC (The Gold Standard)
Rationale: The primary amine group on the piperidinone ring interacts strongly with residual silanols on silica-based columns, causing peak tailing. To mitigate this, a basic modifier (Diethylamine, DEA) is strictly required.
Protocol:
-
Column: Daicel Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1 v/v/v).
-
Note: The 0.1% DEA is critical for sharpening the amine peak.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm (Amide absorption) and 254 nm (Benzyl absorption).
-
Sample Prep: Dissolve 1 mg of (4S)-4-amino-1-benzylpiperidin-2-one in 1 mL of Mobile Phase.
Success Criteria:
-
Resolution (
) between (4S) and (4R) enantiomers > 2.0. -
Tailing Factor (
) < 1.5.
Method B: Marfey’s Reagent (The Alternative)
Rationale: If a chiral column is unavailable, or if the sample is in a complex biological matrix (e.g., plasma), derivatization with Marfey’s reagent (FDAA) converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard C18 column.
Protocol:
-
Reagent Prep: 1% solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone.
-
Derivatization: Mix 50 µL sample (50 mM) + 100 µL FDAA solution + 20 µL 1M NaHCO3. Heat at 40°C for 1 hour.
-
Quench: Add 20 µL 2M HCl to stop the reaction.
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm.
-
Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Mechanism: The L-L diastereomer (L-Marfey's + (4S)-amine) elutes differently than the L-D diastereomer (L-Marfey's + (4R)-amine) due to hydrophobicity differences.
-
Impurity Profiling & Causality
To validate purity, one must understand the origin of impurities. The synthesis of (4S)-4-amino-1-benzylpiperidin-2-one typically follows one of two paths, each generating specific impurities.
-
Path A: Reductive Amination of 1-benzyl-4-piperidone. [1]
-
Risk: This produces a racemate. Resolution (e.g., via Tartaric Acid crystallization) is required.
-
Key Impurity:(4R)-enantiomer (The Distomer). Failure to fully resolve results in low ee%.
-
-
Path B: Chiral Pool Synthesis (from Aspartic Acid).
-
Risk: Racemization can occur during the ring-closing step if high temperatures or strong bases are used.
-
Key Impurity:Ring-opened intermediates or Des-benzyl analogs (if hydrogenolysis occurs prematurely).
-
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the chemical logic behind the impurity profile.
Diagram 1: The Orthogonal Validation Workflow
Caption: A sequential decision tree ensuring both chemical identity and stereochemical purity before batch release.
Diagram 2: Impurity Origin & Detection
Caption: Tracking the formation of the critical (4R) enantiomeric impurity during the synthesis process.
References
-
International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3] Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004).[4] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[5][6] Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
-
Zhang, C., et al. (2010).[7] Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(30), 4965-4970.[7] Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH (1999) Topic Q6A Specifications Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Chemical Substances. - References - Scientific Research Publishing [scirp.org]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4S)-4-amino-1-benzylpiperidin-2-one
Author's Note: As a Senior Application Scientist, my primary commitment is to your safety. In preparing this guidance, a comprehensive search for a specific Safety Data Sheet (SDS) for (4S)-4-amino-1-benzylpiperidin-2-one did not yield a dedicated document. This is common for novel or specialized research chemicals. Therefore, this guide is built upon a cornerstone of laboratory safety: in the absence of specific data, a compound must be handled with a conservative approach, assuming it is hazardous.
To establish a robust and trustworthy safety protocol, we will base our recommendations on the known hazards of a close structural analogue, 4-Amino-1-benzylpiperidine (CAS No. 50541-93-0) . This analogue shares key functional groups and a similar backbone, making its hazard profile the most relevant and responsible surrogate for risk assessment. Data for this analogue indicates it is a hazardous substance that can cause severe skin burns, serious eye damage, and respiratory irritation, and is harmful if swallowed or in contact with skin.[1][2] Our procedures are therefore designed to provide comprehensive protection against these potential threats.
Hazard Analysis: Justifying the Protective Barrier
The decision to mandate specific PPE is not arbitrary; it is a direct response to a chemical's potential to cause harm. For our analogue, 4-Amino-1-benzylpiperidine, the hazards are clearly defined and demand respect.
-
Dermal and Ocular Corrosivity: The primary danger is its classification as causing "severe skin burns and eye damage".[1][2] This means contact can cause irreversible tissue damage. Our PPE selection is therefore centered on creating an impermeable barrier between you and the chemical.
-
Acute Toxicity: The compound is categorized as harmful if it enters the body through ingestion or skin contact.[1] This systemic risk necessitates protocols that prevent not only direct contact but also accidental ingestion via contaminated hands.
-
Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[1] While the target compound is a solid ("-one" suffix implies a lactam, often solid at room temperature), the generation of dust during handling is a primary concern.
These known hazards of a closely related molecule dictate that (4S)-4-amino-1-benzylpiperidin-2-one be handled with stringent engineering controls and a multi-layered PPE approach.
The Core Protocol: Your Personal Protective Ensemble
Your safety ensemble is more than a checklist; it's an integrated system. Each component has a specific function, and its effectiveness depends on proper use. All handling of (4S)-4-amino-1-benzylpiperidin-2-one, especially weighing and preparing solutions, must be performed within a certified chemical fume hood.
Primary Barrier: Skin and Body Protection
-
Gloves: Standard nitrile gloves are the minimum requirement. Given the corrosive nature of the analogue, double-gloving is highly recommended, especially for tasks involving solution transfers or extended handling times. Causality: Double-gloving provides a critical time buffer in case the outer glove is compromised, allowing you to remove it without exposing your skin. Always inspect gloves for any signs of degradation or puncture before use.[3] After handling, remove gloves using a technique that avoids touching the outer surface with your bare hands and dispose of them as hazardous waste.
-
Laboratory Coat & Apron: A flame-resistant lab coat is mandatory. Over the lab coat, a chemically resistant apron must be worn. Causality: A standard lab coat absorbs spills, potentially holding corrosive material against your body. The apron provides an impermeable barrier against splashes of solutions or contact with solid particles.[4]
-
Full Coverage: Ensure legs and feet are fully covered. This means long pants and closed-toe shoes are non-negotiable.
Critical Defense: Eye and Face Protection
-
Chemical Splash Goggles: Standard safety glasses are insufficient . You must wear tight-fitting chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[1][3] Causality: Goggles form a seal around the eyes, protecting against splashes, dust, and vapors that can easily bypass the gaps in safety glasses. The analogue's potential to cause severe, irreversible eye damage makes this a critical requirement.[2][4]
-
Face Shield: When handling larger quantities (>1 gram) or performing any operation with a heightened risk of splashing (e.g., sonicating, vortexing, or transferring solutions), a full-face shield must be worn in addition to chemical splash goggles. Causality: The face shield protects your entire face from direct splashes, adding a vital layer of defense against severe burns.[4]
Respiratory Safeguard
-
Engineering Controls: The primary method for respiratory protection is the use of a chemical fume hood to capture dust and vapors at the source.[5]
-
Respirator: If handling procedures could generate significant dust outside of a fume hood, or if engineering controls are not available, a NIOSH-approved respirator is required. For nuisance dust levels, a type N95 (US) or P1 (EU) mask may be sufficient.[5] For higher-risk tasks, a respirator with organic vapor and particulate combination cartridges (Type ABEK) is recommended.
Operational Plans: From Lab Bench to Disposal
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow based on task-specific risks.
Quantitative PPE Summary
| Task | Minimum Eye/Face Protection | Minimum Hand/Body Protection | Respiratory Protection |
| Weighing <1g | Chemical Splash Goggles | Double Nitrile Gloves, Lab Coat, Chemical Apron | Required: Chemical Fume Hood |
| Solution Prep/Transfer | Chemical Splash Goggles | Double Nitrile Gloves, Lab Coat, Chemical Apron | Required: Chemical Fume Hood |
| High Energy Operations | Chemical Splash Goggles + Face Shield | Double Nitrile Gloves, Lab Coat, Chemical Apron | Required: Chemical Fume Hood |
| Spill Cleanup | Chemical Splash Goggles + Face Shield | Double Nitrile Gloves, Lab Coat, Chemical Apron | Required: N95/P1 or ABEK Respirator |
Step-by-Step PPE Protocol
Donning (Putting On) Sequence:
-
Confirm all required PPE is available and inspected for damage.
-
Don inner gloves.
-
Don lab coat and fasten completely.
-
Don chemical-resistant apron.
-
Don outer gloves, ensuring cuffs are pulled over the sleeves of the lab coat.
-
Don chemical splash goggles.
-
Don face shield (if required).
-
Enter the work area and begin procedures in the fume hood.
Doffing (Taking Off) Sequence:
-
Remove outer gloves, peeling them off without touching the outside surface. Dispose of immediately in a hazardous waste container.
-
Remove face shield (if used), handling it by the headband.
-
Remove the chemical apron.
-
Remove the lab coat.
-
Remove inner gloves using the same safe technique.
-
Remove goggles.
-
Immediately wash hands thoroughly with soap and water.[1][6]
Spill and Disposal Plan
-
Spill Response: In case of a spill, evacuate the immediate area. Alert personnel and refer to your institution's chemical spill response protocol. For a small spill, use an inert absorbent material (e.g., sand, vermiculite), sweep it up carefully to avoid creating dust, and place it in a sealed, labeled container for hazardous waste disposal.[5][7] Do not allow the product to enter drains.[5]
-
Waste Disposal: All materials contaminated with (4S)-4-amino-1-benzylpiperidin-2-one, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[1][8] Follow all federal, state, and local environmental regulations.
Emergency Response: Immediate Actions
In the event of an exposure, time is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[5] Seek immediate medical attention as the analogue causes chemical burns.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
By adhering to this comprehensive guide, you are not just following rules; you are engaging in a culture of safety that prioritizes your well-being and the integrity of your research.
References
- 4 - Safety D
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4-Amino-1-benzylpiperidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. peptide.com [peptide.com]
- 6. Page loading... [guidechem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
